molecular formula C18H22F2N4O B10821928 Efinaconazole-d4

Efinaconazole-d4

Cat. No.: B10821928
M. Wt: 352.4 g/mol
InChI Key: NFEZZTICAUWDHU-INFILRCQSA-N
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Description

Efinaconazole-d4 is a useful research compound. Its molecular formula is C18H22F2N4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22F2N4O

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(2,2,6,6-tetradeuterio-4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1/i7D2,8D2

InChI Key

NFEZZTICAUWDHU-INFILRCQSA-N

Isomeric SMILES

[2H]C1(CC(=C)CC(N1[C@H](C)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O)([2H])[2H])[2H]

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Origin of Product

United States

Foundational & Exploratory

What is Efinaconazole-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Efinaconazole-d4, a deuterated analog of the antifungal agent Efinaconazole. It details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and presents key quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled version of Efinaconazole, a broad-spectrum triazole antifungal agent. In this compound, four hydrogen atoms on the methylenepiperidine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Efinaconazole but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.

The primary use of this compound in a research setting is as an internal standard for the accurate quantification of Efinaconazole in biological matrices such as plasma.[1] Its near-identical chemical and physical properties to the parent drug make it an ideal tool to account for variability during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Core Principles: The Role of a Deuterated Internal Standard

In quantitative bioanalysis, especially in pharmacokinetic and toxicokinetic studies, precision and accuracy are paramount. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. Here's why:

  • Compensating for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.

  • Correcting for Sample Preparation Variability: Steps such as liquid-liquid extraction, solid-phase extraction, and evaporation can lead to analyte loss. By adding a known amount of the internal standard at the beginning of the sample preparation process, any losses will affect both the analyte and the standard equally, thus normalizing the final measurement.

  • Improving Method Robustness: The use of a deuterated internal standard enhances the reproducibility and reliability of the analytical method, which is crucial for method validation and application in clinical and preclinical studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Efinaconazole and its deuterated analog, this compound. This data is essential for setting up and running a quantitative LC-MS/MS assay.

ParameterEfinaconazoleThis compound
Molecular Formula C₁₈H₂₂F₂N₄OC₁₈H₁₈D₄F₂N₄O
Molecular Weight 348.39 g/mol 352.42 g/mol
Precursor Ion ([M+H]⁺) m/z 349.2353.2
Product Ion m/z (Illustrative) 281.1285.1
Isotopic Purity N/ATypically >98%

Note: The product ion m/z values are illustrative and should be optimized during method development. The precursor ion for this compound is shifted by +4 Da due to the four deuterium atoms.

Experimental Protocol: Quantification of Efinaconazole in Plasma using LC-MS/MS with this compound Internal Standard

This section outlines a typical experimental protocol for the quantification of Efinaconazole in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is based on established methods for triazole antifungal bioanalysis.

Materials and Reagents
  • Efinaconazole analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation (Protein Precipitation)
  • Spiking: To a 100 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to achieve good separation.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efinaconazole: Precursor ion m/z 349.2 → Product ion m/z (to be optimized, e.g., 281.1).

    • This compound: Precursor ion m/z 353.2 → Product ion m/z (to be optimized, e.g., 285.1).

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for maximum sensitivity and specificity.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of Efinaconazole and the analytical workflow for its quantification.

Efinaconazole_Mechanism_of_Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_14a_demethylase substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Essential for Integrity) Ergosterol->FungalCellMembrane incorporation Efinaconazole Efinaconazole Efinaconazole->Lanosterol_14a_demethylase inhibits Lanosterol_14a_demethylase->Ergosterol biosynthesis

Caption: Mechanism of action of Efinaconazole.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection - MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Bioanalytical workflow for Efinaconazole quantification.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Efinaconazole. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other quantitative assessments. The methodologies and data presented in this guide provide a solid foundation for the development and validation of robust analytical procedures.

References

Efinaconazole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Efinaconazole-d4. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document summarizes key data, outlines its mechanism of action, and presents relevant experimental workflows.

Chemical Structure and Properties

This compound is the deuterated analogue of Efinaconazole, a broad-spectrum triazole antifungal agent. The deuterium labeling makes it an ideal internal standard for the quantification of Efinaconazole in biological matrices using mass spectrometry-based assays.

Chemical Structure:

The chemical structure of this compound is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl-2,2,6,6-d4)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its non-deuterated counterpart, Efinaconazole, is presented below.

PropertyThis compoundEfinaconazole
Molecular Formula C₁₈H₁₈D₄F₂N₄OC₁₈H₂₂F₂N₄O
Molecular Weight 352.4 g/mol 348.39 g/mol
CAS Number Not available164650-44-6
Appearance Neat
Solubility Soluble in Acetonitrile and Methanol
Purity ≥99% deuterated forms (d₁-d₄)

Mechanism of Action

Efinaconazole, and by extension this compound, acts by inhibiting the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that maintains its fluidity and integrity. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of Efinaconazole.

Efinaconazole_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate_Sterols 14α-methylated sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further enzymatic steps Disrupted_Membrane Disrupted Fungal Cell Membrane (Fungistatic/Fungicidal Effect) Intermediate_Sterols->Disrupted_Membrane Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Efinaconazole Efinaconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Efinaconazole->Lanosterol 14α-demethylase Inhibition

Caption: Mechanism of action of Efinaconazole.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of Efinaconazole in various samples, particularly in pharmacokinetic and bioavailability studies.

Quantification of Efinaconazole using LC-MS/MS

Methodology:

A common application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Efinaconazole concentrations in plasma.

Sample Preparation (Liquid-Liquid Extraction):

  • A known amount of this compound (internal standard) is spiked into the plasma sample.

  • The sample is then subjected to liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the biological matrix.

Chromatographic Separation:

  • The extracted sample is injected into a UPLC system.

  • Chromatographic separation is typically achieved using a C18 column, such as a Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 μm), with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid in water).

Mass Spectrometric Detection:

  • The eluent from the UPLC column is introduced into a tandem mass spectrometer.

  • Detection is performed using heated electrospray ionization (HESI) in parallel reaction monitoring (PRM) mode.

  • The concentrations of Efinaconazole are determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard calibration curve.

The following diagram illustrates a typical workflow for this analytical method.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE UPLC UPLC Separation LLE->UPLC MSMS Tandem Mass Spectrometry (HESI, PRM) UPLC->MSMS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quantification

Caption: LC-MS/MS analytical workflow.

Synthesis of Efinaconazole

A general synthetic route for Efinaconazole involves the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine. This reaction is typically carried out in an organic aprotic solvent under anhydrous conditions, often in the presence of a neutralizing agent and a metal species to promote the reaction. To produce this compound, a deuterated version of 4-methylenepiperidine, specifically 4-methylene-d2-piperidine-2,2,6,6-d4, would be used as a starting material.

Analytical Method Development

Various analytical methods have been developed for the estimation of Efinaconazole in bulk drug and pharmaceutical formulations. These include UV spectrophotometry and high-performance liquid chromatography (HPLC). For the determination of Efinaconazole in biological samples, more sensitive methods like LC-MS/MS are required due to the low systemic absorption after topical application. In such methods, this compound serves as an essential tool to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation and matrix effects during analysis.

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Efinaconazole and its deuterated analog, Efinaconazole-d4. The document outlines the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies. This compound, with its deuterium-labeled piperidine ring, serves as a crucial internal standard for the accurate quantification of Efinaconazole in biological matrices.[1][2]

Overview of Efinaconazole and the Role of Isotopic Labeling

Efinaconazole is a broad-spectrum triazole antifungal agent used for the topical treatment of onychomycosis.[3] It functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The incorporation of deuterium atoms provides a mass shift that allows for the differentiation of the labeled internal standard from the unlabeled analyte in mass spectrometry-based assays. This leads to more accurate and precise quantification of the drug in pharmacokinetic and metabolic studies.[1][4] The chemical name for this compound is (2R, 3R)-2-(2, 4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl-2, 2, 6, 6-d4)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol.[4]

Synthetic Pathway of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy. The key steps involve the preparation of a deuterated 4-methylenepiperidine intermediate and its subsequent reaction with an epoxytriazole core.

Proposed Synthesis of 4-Methylenepiperidine-2,2,6,6-d4 Hydrochloride (Intermediate II)

A plausible route to the deuterated piperidine intermediate begins with an N-protected 4-piperidone. Deuterium exchange at the alpha positions to the carbonyl group, followed by a Wittig reaction and deprotection, yields the target deuterated intermediate.

Step 1: Deuteration of N-Boc-4-piperidone

N-Boc-4-piperidone is subjected to a base-catalyzed deuterium exchange using deuterium oxide (D₂O) to introduce deuterium atoms at the 2 and 6 positions.

Step 2: Wittig Reaction

The deuterated N-Boc-4-piperidone-d4 undergoes a Wittig reaction with methyltriphenylphosphonium bromide to introduce the exocyclic methylene group.

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield 4-methylenepiperidine-2,2,6,6-d4, which is then converted to its hydrochloride salt.

Synthesis of this compound (I)

The final step involves the ring-opening of the epoxytriazole intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (Intermediate III), with the deuterated 4-methylenepiperidine-2,2,6,6-d4 hydrochloride (Intermediate II).[2][5]

Experimental Protocols

Synthesis of 4-Methylenepiperidine-2,2,6,6-d4 Hydrochloride (Intermediate II) - Proposed Protocol

Materials:

  • N-Boc-4-piperidone

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid in diethyl ether

Procedure:

  • Deuteration: To a solution of N-Boc-4-piperidone in anhydrous THF, add a catalytic amount of NaOD in D₂O. The mixture is stirred at room temperature for 24-48 hours to allow for complete deuterium exchange at the α-positions. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at positions 2 and 6. The solvent is then removed under reduced pressure to yield N-Boc-4-piperidone-2,2,5,5-d4.

  • Wittig Reaction: In a separate flask, methyltriphenylphosphonium bromide is suspended in anhydrous THF and treated with potassium tert-butoxide at 0°C to generate the ylide. The deuterated ketone from the previous step, dissolved in anhydrous THF, is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Deprotection: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-Boc-4-methylenepiperidine-d4 is then dissolved in diethyl ether and treated with a solution of hydrochloric acid in diethyl ether to effect deprotection and precipitation of the hydrochloride salt. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4-methylenepiperidine-2,2,6,6-d4 hydrochloride.

Synthesis of this compound (I)

Materials:

  • 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (Intermediate III)

  • 4-Methylenepiperidine-2,2,6,6-d4 hydrochloride (Intermediate II)

  • Isopropylmagnesium chloride

  • Anhydrous acetonitrile or tetrahydrofuran (THF)

  • p-Toluenesulfonic acid monohydrate

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Reaction: In a reaction vessel under an inert atmosphere, a solution of isopropylmagnesium chloride in THF is added to a suspension of 4-methylenepiperidine-2,2,6,6-d4 hydrochloride in anhydrous acetonitrile.[2] This in-situ neutralization generates the free base of the deuterated piperidine. To this mixture, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole is added, and the reaction is heated to reflux until completion (monitored by HPLC).[2]

  • Work-up and Purification: The reaction mixture is cooled and quenched with an aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude this compound is then purified by forming its p-toluenesulfonate salt.[2][5] The crude product is dissolved in ethanol, and p-toluenesulfonic acid monohydrate is added.[5] The mixture is heated and then cooled to induce crystallization. The salt is collected by filtration.[5]

  • Isolation of Free Base: The purified p-toluenesulfonate salt is dissolved in a mixture of ethanol and water, and the pH is adjusted to approximately 11 with a sodium hydroxide solution to liberate the free base.[2][5] The product precipitates and is collected by filtration, washed with water, and dried under vacuum to yield pure this compound.[2][5]

Data Presentation

Table 1: Molar Masses of Key Compounds

CompoundChemical FormulaMolar Mass ( g/mol )
EfinaconazoleC₁₈H₂₂F₂N₄O348.39
This compoundC₁₈H₁₈D₄F₂N₄O352.42
4-Methylenepiperidine HClC₆H₁₂ClN133.62
4-Methylenepiperidine-d4 HClC₆H₈D₄ClN137.64
Epoxytriazole IntermediateC₁₂H₁₁F₂N₃O267.23

Table 2: Representative Reaction Data for Efinaconazole Synthesis

Reaction StepStarting MaterialsProductSolventYield (%)Purity (HPLC)
Epoxide Ring OpeningEpoxytriazole, 4-Methylenepiperidine HClCrude EfinaconazoleAcetonitrile~82%[2][5]>95%
Salt FormationCrude Efinaconazole, p-Toluenesulfonic acidEfinaconazole p-toluenesulfonateEthanol~85%[2][5]>99%
Free Base LiberationEfinaconazole p-toluenesulfonatePure EfinaconazoleEthanol/Water~98%[2][5]>99.5%

Note: Yields for the synthesis of this compound are expected to be comparable to the unlabeled synthesis.

Visualizations

Synthesis_of_Efinaconazole_d4 cluster_piperidine Synthesis of Deuterated Intermediate cluster_efinaconazole Final Synthesis Step N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone-d4 N-Boc-4-piperidone-d4 N-Boc-4-piperidone->N-Boc-4-piperidone-d4 D2O, NaOD N-Boc-4-methylenepiperidine-d4 N-Boc-4-methylenepiperidine-d4 N-Boc-4-piperidone-d4->N-Boc-4-methylenepiperidine-d4 Wittig Reaction 4-Methylenepiperidine-d4_HCl 4-Methylenepiperidine-d4 HCl (II) N-Boc-4-methylenepiperidine-d4->4-Methylenepiperidine-d4_HCl HCl This compound This compound (I) 4-Methylenepiperidine-d4_HCl->this compound Epoxytriazole Epoxytriazole (III) Epoxytriazole->this compound Ring Opening

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Deuteration Deuteration of N-Boc-4-piperidone Wittig Wittig Reaction Deuteration->Wittig Deprotection Deprotection & Salt Formation Wittig->Deprotection Intermediate_II Intermediate II (4-Methylenepiperidine-d4 HCl) Deprotection->Intermediate_II RingOpening Ring Opening Reaction Intermediate_II->RingOpening Purification Purification via p-toluenesulfonate salt RingOpening->Purification Isolation Isolation of Free Base Purification->Isolation FinalProduct This compound (I) Isolation->FinalProduct Epoxytriazole_start Intermediate III (Epoxytriazole) Epoxytriazole_start->RingOpening

Caption: Experimental workflow for this compound synthesis.

Conclusion

This guide provides a comprehensive framework for the synthesis of this compound. The outlined protocols, based on established literature procedures for the unlabeled compound and a proposed route for the deuterated intermediate, offer a clear path for researchers to produce this valuable analytical standard. The successful synthesis and characterization of this compound will enable more robust and reliable bioanalytical studies, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of Efinaconazole.

References

Efinaconazole-d4 as an Internal Standard: A Technical Guide to the Mechanism of Action in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism by which Efinaconazole-d4 functions as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the antifungal agent efinaconazole in biological matrices. This document details the principles of its action, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the expected performance data from such a bioanalytical method.

The Core Mechanism of Action of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with a highly sensitive and specific technique like LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to correct for the variability inherent in the analytical workflow.

This compound is considered the "gold standard" for the quantification of efinaconazole. Its mechanism of action is rooted in its structural and chemical similarity to the analyte (efinaconazole). This compound is chemically identical to efinaconazole, except that four hydrogen atoms on the methylenepiperidine ring have been replaced with their stable, heavier isotope, deuterium. This subtle change increases the molecular weight by four daltons but does not significantly alter its physicochemical properties.

The core principles of its mechanism are as follows:

  • Identical Physicochemical Behavior : Because the chemical properties (e.g., polarity, pKa, solubility) of this compound are virtually identical to those of efinaconazole, it behaves in the same manner during every step of the sample preparation and analysis.

    • Extraction Efficiency : It experiences the same degree of loss or recovery during extraction procedures like liquid-liquid extraction (LLE) or protein precipitation.

    • Chromatographic Co-elution : It has the same retention time as the analyte when separated by liquid chromatography, meaning they elute from the analytical column simultaneously.

    • Ionization Efficiency : In the mass spectrometer's ion source, it is ionized with the same efficiency as the analyte.

  • Correction for Matrix Effects : Biological samples (e.g., plasma, tissue) contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. Because this compound co-elutes with efinaconazole, it is subjected to the exact same matrix effects.

  • Mass-Based Differentiation : Despite their identical chemical behavior, this compound (molecular weight ~352.4 g/mol ) is easily distinguished from efinaconazole (molecular weight ~348.4 g/mol ) by the mass spectrometer.[1][2]

Quantification is therefore not based on the absolute signal intensity of the analyte, which can vary, but on the ratio of the analyte's signal to the internal standard's signal. Any physical loss during sample preparation or signal fluctuation due to matrix effects will affect both compounds proportionally, keeping their peak area ratio constant and directly proportional to the analyte's initial concentration.

Representative Experimental Protocol: Quantification of Efinaconazole in Human Plasma

Disclaimer: The following is a representative protocol synthesized from established bioanalytical methods for triazole antifungals and validated methods for efinaconazole quantification. Specific parameters, especially mass transitions, must be optimized empirically during method development.

  • Analytes : Efinaconazole reference standard, this compound (internal standard).

  • Solvents : Acetonitrile and methanol (LC-MS grade), formic acid (reagent grade).

  • Extraction Solvent : Methyl tert-butyl ether (MTBE).

  • Matrix : Drug-free human plasma.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with a heated electrospray ionization (HESI) source.

  • Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of this compound working solution (e.g., at 10 ng/mL in 50% methanol) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 1.0 mL of MTBE as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80% methanol with 0.1% formic acid).

  • Vortex to mix, and inject 5-10 µL into the LC-MS/MS system.

ParameterRepresentative Condition
LC Column Hypersil Gold C18 (100 mm x 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic elution with 80% Mobile Phase B
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ionization Mode HESI, Positive Ion Mode
Ion Source Temp. 350°C
Capillary Voltage 3500 V
MRM Transition 1 Efinaconazole : 349.2 → 232.1 (Precursor [M+H]⁺ → Product Ion)
MRM Transition 2 This compound : 353.2 → 236.1 (Precursor [M+H]⁺ → Product Ion)

Data Presentation: Representative Method Performance

The following tables summarize the expected validation results for a bioanalytical method using this compound as the internal standard, adapted from typical performance data for similar validated assays.

Table 1: Calibration Curve and Linearity

Parameter Expected Value
Linearity Range 1.0 - 2000.0 pg/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (pg/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (% Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (% Bias)
LLOQ 1.0 < 10% ± 15% < 15% ± 15%
Low (LQC) 3.0 < 8% ± 10% < 10% ± 10%
Mid (MQC) 100.0 < 8% ± 10% < 10% ± 10%
High (HQC) 1600.0 < 8% ± 10% < 10% ± 10%

LLOQ: Lower Limit of Quantitation

Table 3: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor (Analyte) Matrix Factor (IS) IS-Normalized Matrix Factor
Low (LQC) 85 - 95% 85 - 95% 0.95 - 1.05 0.95 - 1.05 0.98 - 1.02
High (HQC) 85 - 95% 85 - 95% 0.95 - 1.05 0.95 - 1.05 0.98 - 1.02

An IS-Normalized Matrix Factor close to 1.0 indicates effective compensation for matrix effects.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) at a known concentration Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation (Co-elution of Analyte and IS) Inject->LC MS Mass Spectrometric Detection (Separate m/z for Analyte & IS) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Concentration (from Calibration Curve) Ratio->Quantify

Caption: Bioanalytical workflow using an internal standard.

G Analyte_IS Analyte and IS in Sample Loss Variable Loss during Sample Preparation (e.g., 10% loss) Analyte_IS->Loss Ratio_Initial Initial Ratio: Analyte / IS = R Analyte_IS_PostPrep Analyte and IS Post-Preparation Loss->Analyte_IS_PostPrep Ratio_Final Final Ratio: (0.9 * Analyte) / (0.9 * IS) = R Conclusion Ratio remains constant, ensuring accurate quantification. Ratio_Final->Conclusion

Caption: Principle of correction for sample processing variability.

G LC_Elution LC Elution Time Analyte Efinaconazole IonSource Ion Source Analyte->IonSource IS This compound IS->IonSource Matrix Co-eluting Matrix Interference Matrix->IonSource Suppression Ion Suppression (Signal Decreased) IonSource->Suppression Result Both Analyte and IS signals are suppressed proportionally. Peak Area Ratio is unaffected. Suppression->Result

Caption: Compensation for matrix effects via co-elution.

Conclusion

The mechanism of action for this compound as an internal standard is based on the fundamental principles of isotope dilution mass spectrometry. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it tracks the analyte through the entire analytical process, from extraction to detection. By co-eluting and experiencing the same matrix effects and procedural losses, it provides a stable reference signal. The quantification, based on the consistent ratio of the analyte to the internal standard, effectively cancels out analytical variability, leading to a highly accurate, precise, and robust bioanalytical method. This makes this compound an indispensable tool for pharmacokinetic, toxicokinetic, and clinical studies requiring reliable quantification of efinaconazole.

References

Commercial Suppliers of Efinaconazole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of commercial suppliers of Efinaconazole-d4 for research applications, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterated analog of Efinaconazole, a broad-spectrum triazole antifungal agent.[1] It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Efinaconazole in biological matrices through methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Commercial Availability and Product Specifications

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the available information on these suppliers and their product specifications. Please note that pricing and specific available quantities are often subject to inquiry and are therefore not exhaustively listed.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesIntended Use
Cayman Chemical This compound33638≥99% deuterated forms (d1-d4)[1]500 µg[3]Internal standard for GC- or LC-MS[1]
Veeprho This compoundDVE00567Information available upon requestInformation available upon requestInternal standard for analytical and pharmacokinetic research[2]
Acanthus Research This compoundE-20628-01Information available upon requestIn Stock - Ready to Ship (specific quantities upon request)[4]Drug Substance Stable Isotope Labeled Reference Standard[4]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Efinaconazole functions by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[5][6][7] Specifically, it targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[5] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell membrane.[5][6] This disruption of membrane integrity increases cell permeability, leading to the leakage of essential cellular contents and ultimately fungal cell death.[5]

G Efinaconazole Mechanism of Action cluster_fungal_cell Fungal Cell cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Acetyl-CoA->Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Maintains Membrane Disruption Membrane Disruption Ergosterol->Membrane Disruption Depletion leads to Ergosterol Biosynthesis Pathway->Lanosterol Efinaconazole Efinaconazole Efinaconazole->Lanosterol Inhibits 14α-demethylase Fungal Cell Death Fungal Cell Death Membrane Disruption->Fungal Cell Death

Caption: Efinaconazole's mechanism of action in fungal cells.

Experimental Protocol: Quantification of Efinaconazole in Biological Samples using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Efinaconazole in a biological matrix (e.g., plasma) using this compound as an internal standard (IS) with LC-MS/MS. This protocol is a composite of methodologies described in the literature and should be optimized for specific experimental conditions.[8][9]

1. Materials and Reagents

  • Efinaconazole analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Efinaconazole and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Efinaconazole primary stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of the this compound internal standard working solution.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., Thermo Hypersil Gold 100 mm x 2.1 mm, 1.9 µm).[8]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS): A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both Efinaconazole and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Efinaconazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Efinaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

G LC-MS/MS Experimental Workflow for Efinaconazole Quantification Start Start Sample_Collection Biological Sample Collection (e.g., Plasma) Start->Sample_Collection IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: A typical workflow for quantifying Efinaconazole.

Logical Relationship: Analyte and Internal Standard

In quantitative mass spectrometry, a stable isotope-labeled internal standard, such as this compound, is the gold standard. It is chemically identical to the analyte (Efinaconazole) but has a different mass due to the incorporation of heavy isotopes (deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage is that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects and potential matrix interferences. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification.

G Relationship between Analyte and Internal Standard cluster_properties Shared Properties cluster_distinction Key Distinction Analyte Efinaconazole Chemical_Structure Chemical_Structure Analyte->Chemical_Structure Identical Chromatographic_Behavior Chromatographic_Behavior Analyte->Chromatographic_Behavior Co-elutes Ionization_Efficiency Ionization_Efficiency Analyte->Ionization_Efficiency Similar Mass_to_Charge_Ratio Mass_to_Charge_Ratio Analyte->Mass_to_Charge_Ratio Different IS This compound (Internal Standard) IS->Chemical_Structure Identical IS->Chromatographic_Behavior Co-elutes IS->Ionization_Efficiency Similar IS->Mass_to_Charge_Ratio Different Accurate_Quantification Accurate_Quantification Mass_to_Charge_Ratio->Accurate_Quantification Enables

Caption: Analyte and internal standard relationship.

References

Efinaconazole-d4: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling guidelines for Efinaconazole-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Introduction

This compound is the deuterated form of Efinaconazole, a broad-spectrum triazole antifungal agent.[1] It is primarily utilized as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of Efinaconazole in biological matrices. The structural similarity to the parent compound allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations and improving accuracy.

Safety Data Sheet (SDS)

Physical and Chemical Properties

The known physical and chemical properties of this compound and its parent compound are presented below.

PropertyThis compoundEfinaconazole
Molecular Formula C₁₈H₁₈D₄F₂N₄O[2]C₁₈H₂₂F₂N₄O[3]
Molecular Weight 352.4 g/mol [2]348.39 g/mol [3]
Appearance NeatWhite to off-white powder
Solubility Soluble in Acetonitrile and Methanol.[2]Slightly soluble in Chloroform and Methanol; >14 mg/mL in DMSO.[3]
Storage Store at -20°C.Store at -20°C.
Hazard Identification and First Aid
HazardDescriptionFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact May cause skin irritation.Wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact May cause eye irritation.Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion May be harmful if swallowed.Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
AspectGuideline
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE).
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term stability.
Incompatibilities Strong oxidizing agents.
Personal Protective Equipment (PPE)
ProtectionRecommendation
Eye/Face Wear safety glasses with side-shields or goggles.
Skin Wear protective gloves and lab coat.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities.

Toxicological Information

Toxicological data for this compound is not available. The following information for Efinaconazole is provided for reference.

Toxicity TypeFinding
Acute Toxicity No data available for oral, dermal, or inhalation LD50.
Skin Corrosion/Irritation Mild skin irritation observed in animal studies.[4]
Serious Eye Damage/Irritation May cause eye irritation.
Carcinogenicity Not found to be carcinogenic in a 2-year dermal mouse study.[4]
Genotoxicity No evidence of mutagenic or clastogenic potential.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child based on animal studies at high doses.[5]

Experimental Protocols

As this compound is primarily used as an internal standard, a general experimental workflow for its application in LC-MS or GC-MS is provided below.

General Workflow for use as an Internal Standard

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., plasma, tissue homogenate) add_is Spike with this compound (known concentration) sample->add_is 1. extraction Analyte Extraction (e.g., SPE, LLE) add_is->extraction 2. lc_gc_ms LC-MS or GC-MS Analysis extraction->lc_gc_ms 3. Inject detection Detection of Efinaconazole and this compound lc_gc_ms->detection 4. peak_integration Peak Area Integration detection->peak_integration 5. ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc 6. quantification Quantification using Calibration Curve ratio_calc->quantification 7.

Workflow for using this compound as an internal standard.

Mechanism of Action and Signaling Pathway

Efinaconazole, and by extension this compound, exerts its antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to fungal cell death.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzed by enzyme Lanosterol 14α-demethylase lanosterol->enzyme membrane Fungal Cell Membrane ergosterol->membrane Incorporation efinaconazole This compound efinaconazole->enzyme Inhibits enzyme->ergosterol

References

The Indispensable Role of Deuterated Standards in Modern Pharmaceutical Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, achieving the highest degree of accuracy and precision is not merely a goal, but a necessity for ensuring drug safety and efficacy. Among the tools that have revolutionized quantitative bioanalysis, particularly in conjunction with mass spectrometry, deuterated internal standards stand out for their critical role in mitigating variability and enhancing data reliability. This technical guide provides an in-depth exploration of the core principles, practical applications, and significant advantages of employing deuterated standards in pharmaceutical analysis.

The Fundamental Principle: Why Deuteration Matters

Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in a drug molecule are replaced with deuterium (²H or D), a non-radioactive isotope of hydrogen.[1][2] The key principle behind their efficacy lies in their near-identical chemical and physical properties to the analyte of interest.[3] This chemical similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[4][5]

However, the increased mass due to the presence of deuterium allows the mass spectrometer to easily distinguish between the analyte and the internal standard.[6] This unique combination of being chemically analogous yet mass-differentiable is the cornerstone of their utility in quantitative analysis.

Core Applications in Pharmaceutical Analysis

Deuterated standards are integral to various stages of drug development and analysis:

  • Quantitative Bioanalysis: Their primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of drugs and their metabolites in complex biological matrices like plasma, blood, and urine.[7][8]

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate quantification is paramount in PK/TK studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Deuterated standards provide the necessary precision to reliably characterize a drug's profile.[5][7]

  • Metabolite Identification and Quantification: During drug metabolism studies, deuterated compounds can be used to trace and quantify the formation of various metabolites.[9]

  • Bioequivalence Studies: These studies, which compare the bioavailability of a generic drug to its brand-name counterpart, rely on highly accurate bioanalytical methods, often employing deuterated internal standards.

The Gold Standard: Mitigating Matrix Effects and Enhancing Precision

One of the most significant challenges in bioanalysis is the "matrix effect," where components of the biological sample can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal.[4][10] This variability can severely compromise the accuracy and reproducibility of the results.

Deuterated internal standards are considered the gold standard for compensating for matrix effects.[4][10] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensities fluctuate.[4][8] This normalization is crucial for obtaining reliable quantitative data.

The following diagram illustrates the logical workflow of how a deuterated internal standard compensates for matrix effects during LC-MS analysis.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing cluster_MatrixEffect Matrix Effect Influence BiologicalSample Biological Sample (Analyte + Matrix) Spike Spike with Deuterated Internal Standard (IS) BiologicalSample->Spike Extraction Extraction (Analyte + IS + Matrix Components) Spike->Extraction LC Chromatographic Separation Extraction->LC Ionization Ionization (ESI/APCI) LC->Ionization MS Mass Spectrometry Detection Ionization->MS AnalyteSignal Analyte Signal (Affected by Matrix) Ionization->AnalyteSignal IS_Signal IS Signal (Affected by Matrix) Ionization->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Quantification Quantification (Stable Result) Ratio->Quantification Matrix Matrix Components (Ion Suppression/Enhancement) Matrix->Ionization

Compensation of Matrix Effects by a Deuterated Internal Standard.

Quantitative Data: The Proof of Superior Performance

The theoretical advantages of deuterated standards are consistently borne out in experimental data. A comparative analysis of bioanalytical methods often reveals a significant improvement in precision and accuracy when a deuterated internal standard is used in place of a structural analog.

A compelling example is the LC-MS/MS assay for the depsipeptide marine anticancer agent Kahalalide F. The validation data clearly demonstrates the superior performance of the stable isotope-labeled internal standard (SIL IS) compared to a butyric acid analogue internal standard.

ParameterAnalog Internal StandardDeuterated (SIL) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias 8.67.6
Significance of Bias (p-value) <0.00050.5
Significance of Variance (p-value) -0.02 (Lower than Analog)
Data adapted from Stokvis et al. The use of a stable isotope-labeled internal standard significantly reduced the bias and improved the precision of the assay.[11]

Experimental Protocols: A Practical Framework

The successful implementation of deuterated standards hinges on robust and well-defined experimental protocols. Below are generalized yet detailed methodologies for common sample preparation techniques employed in pharmaceutical analysis.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample clean-up and concentration. The following protocol outlines the key steps:

  • Cartridge Conditioning:

    • Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

    • Follow with a rinse using water or a buffer to equilibrate the sorbent to the sample's polarity. Do not allow the sorbent to dry out.[1][6]

  • Sample Loading:

    • To the biological sample (e.g., plasma), add a precise volume of the deuterated internal standard stock solution.

    • Vortex the sample to ensure homogeneity.

    • Load the sample onto the conditioned SPE cartridge at a controlled flow rate to allow for optimal binding of the analyte and internal standard to the sorbent.[1]

  • Washing:

    • Wash the cartridge with a solvent or a series of solvents of intermediate strength to remove interfering matrix components while retaining the analyte and internal standard.[1][12]

  • Elution:

    • Elute the analyte and internal standard from the sorbent using a strong organic solvent.

    • Collect the eluate in a clean collection tube.[1][12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume of a solvent compatible with the LC-MS/MS mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

The following diagram illustrates a typical workflow for a bioanalytical method validation using a deuterated internal standard.

cluster_MethodDev Method Development cluster_Validation Full Validation cluster_SampleAnalysis Study Sample Analysis SelectIS Select Deuterated IS OptimizeLCMS Optimize LC-MS/MS Parameters SelectIS->OptimizeLCMS DevelopPrep Develop Sample Preparation Method OptimizeLCMS->DevelopPrep Selectivity Selectivity DevelopPrep->Selectivity LLOQ LLOQ DevelopPrep->LLOQ Calibration Calibration Curve DevelopPrep->Calibration AccuracyPrecision Accuracy & Precision DevelopPrep->AccuracyPrecision MatrixEffect Matrix Effect DevelopPrep->MatrixEffect Stability Stability DevelopPrep->Stability SamplePrep Sample Preparation with Deuterated IS AccuracyPrecision->SamplePrep LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing Report Reporting DataProcessing->Report

Bioanalytical Method Validation Workflow.
Liquid-Liquid Extraction (LLE)

LLE is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases.

  • Sample Preparation:

    • Aliquot a specific volume of the biological sample into a clean tube.

    • Add a precise volume of the deuterated internal standard solution.

  • pH Adjustment (if necessary):

    • Add a buffer to adjust the pH of the sample to optimize the partitioning of the analyte and internal standard into the organic phase.

  • Extraction:

    • Add a specific volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex or shake the mixture vigorously for a set period to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.[13][14]

  • Phase Separation:

    • Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Critical Considerations and Potential Pitfalls

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

  • Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte, which could lead to inaccurate results.

  • Deuterium Exchange: The deuterium atoms should be placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[2]

  • Isotopic Effects: In some cases, the presence of deuterium can slightly alter the chromatographic retention time or the fragmentation pattern in the mass spectrometer compared to the unlabeled analyte. These potential differences must be evaluated during method development.[11]

  • Interference: It is crucial to ensure that there are no isobaric interferences from matrix components or metabolites that could co-elute and interfere with the detection of the analyte or the internal standard.

The following decision tree provides a logical framework for selecting an appropriate internal standard in pharmaceutical analysis.

Decision Tree for Internal Standard Selection.

Conclusion: An Essential Tool for Regulatory Compliance and Data Integrity

The use of deuterated internal standards has become an industry best practice and is highly recommended by regulatory agencies for bioanalytical method validation.[4] Their ability to effectively compensate for variability in sample preparation and matrix effects leads to more robust, reliable, and reproducible data. By minimizing analytical uncertainty, deuterated standards play a pivotal role in ensuring the integrity of data submitted for regulatory approval, ultimately contributing to the development of safer and more effective pharmaceuticals. For any laboratory engaged in quantitative pharmaceutical analysis, the adoption of deuterated standards is not just an option, but a critical component of a sound scientific and regulatory strategy.

References

Efinaconazole-d4: A Technical Overview of its Role in Preliminary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving Efinaconazole, a triazole antifungal agent, and the critical role of its deuterated analog, Efinaconazole-d4. Efinaconazole is primarily used for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] this compound, as a deuterated form of the parent drug, serves as an essential tool, primarily as an internal standard in bioanalytical assays for pharmacokinetic and metabolism studies. This guide will delve into the synthesis, mechanism of action, analytical methodologies, and preclinical data related to Efinaconazole, highlighting the implicit importance of this compound in obtaining precise and accurate quantitative data.

Synthesis and Chemical Profile

Efinaconazole, chemically designated as (2R, 3R)-2-(2, 4-Difluorophenyl)-3-(4-methylene-1-piperidinyl)-1-(1H-1, 2, 4-triazol-1-yl)-2-butanol, is a novel triazole antifungal.[4] The synthesis of Efinaconazole has been reported through various methods, generally involving the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine.[2][5] The synthesis of this compound would follow a similar pathway, incorporating deuterium atoms at specific positions, typically on the piperidine ring or other non-exchangeable positions, to create a stable, mass-shifted version of the molecule for use as an internal standard.

During the synthesis of Efinaconazole, several impurities and related compounds can be formed.[6] Monitoring these impurities is crucial for ensuring the purity and therapeutic effectiveness of the final drug product.[6]

Mechanism of Action

Efinaconazole functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[1] By blocking ergosterol synthesis, Efinaconazole disrupts the fungal cell membrane, leading to cell death.[1][6] This targeted mechanism provides its potent antifungal activity against a broad spectrum of dermatophytes, yeasts, and non-dermatophyte molds.[1][7]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Efinaconazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Efinaconazole Efinaconazole Inhibition Inhibition Efinaconazole->Inhibition Lanosterol 14α-demethylase Lanosterol 14α-demethylase Inhibition->Lanosterol 14α-demethylase cluster_0 Study Design cluster_1 Sample Analysis cluster_2 Data Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers & Onychomycosis Patients) Dosing Topical Application of Efinaconazole 10% Solution SubjectRecruitment->Dosing Sampling Blood Sample Collection at Multiple Timepoints Dosing->Sampling PlasmaSeparation Plasma Separation Sampling->PlasmaSeparation SamplePreparation Sample Preparation (with this compound as internal standard) PlasmaSeparation->SamplePreparation LCMS LC-MS/MS Analysis SamplePreparation->LCMS Quantification Quantification of Efinaconazole & Metabolite H3 LCMS->Quantification PKParameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) Quantification->PKParameters

References

Unveiling Molecular Identities: A Technical Guide to Mass Spectrometry Principles with Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of mass spectrometry, a powerful analytical technique for the identification and quantification of molecules, using the antifungal agent Efinaconazole and its deuterated analog, Efinaconazole-d4, as a practical example. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Fundamental Principles of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] The process involves the conversion of a sample into gaseous ions, which are then separated based on their m/z and detected.[2] A typical mass spectrometer consists of three main components: an ion source, a mass analyzer, and a detector.[1][2]

  • Ion Source: This component converts the analyte molecules into gas-phase ions. For molecules like Efinaconazole, which can be thermolabile, "soft" ionization techniques such as Electrospray Ionization (ESI) or Heated Electrospray Ionization (HESI) are often employed.[3][4][5] These methods minimize fragmentation of the parent molecule.

  • Mass Analyzer: The mass analyzer separates the ions based on their m/z ratio. Common types of mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and ion traps.[3][6]

  • Detector: The separated ions are then detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.[7]

In drug quantification studies, mass spectrometry is often coupled with a separation technique like liquid chromatography (LC), in a configuration known as LC-MS.[8] This allows for the separation of different components of a complex mixture before they enter the mass spectrometer, enhancing sensitivity and selectivity.[9] Tandem mass spectrometry (MS/MS) further increases specificity by isolating a specific "parent" ion, fragmenting it, and then analyzing the resulting "daughter" ions.[3]

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to the sample. This compound, a deuterated version of Efinaconazole, is an ideal internal standard for the quantification of Efinaconazole. The four deuterium atoms increase the mass of the molecule by four atomic mass units, allowing it to be distinguished from the non-deuterated Efinaconazole by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects. By comparing the signal intensity of the analyte (Efinaconazole) to that of the internal standard (this compound), precise and accurate quantification can be achieved, as any sample loss during preparation or variations in instrument response will affect both compounds similarly.

internal_standard_principle cluster_sample Biological Sample (e.g., Plasma) cluster_spiking Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Efinaconazole (Unknown Amount) Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analyte->Ratio Extraction & Ionization IS This compound (Known Amount) IS->Ratio Extraction & Ionization Concentration Calculate Efinaconazole Concentration Ratio->Concentration Calibration Curve

Principle of using an internal standard for quantification.

Experimental Protocol: Quantification of Efinaconazole in Plasma using LC-MS/MS

This section outlines a detailed methodology for the quantification of Efinaconazole in a biological matrix like human plasma, based on established protocols.[4][5][9]

3.1. Materials and Reagents

  • Efinaconazole reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Extraction solvent (e.g., a mixture of organic solvents)

3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A reversed-phase column, such as a Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm).[4][5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[4][5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis plasma Plasma Sample spike Spike with this compound plasma->spike lle Liquid-Liquid Extraction spike->lle dry Evaporate & Reconstitute lle->dry inject Inject Sample dry->inject column Chromatographic Separation inject->column ionize HESI Ionization column->ionize q1 Q1: Isolate Parent Ions (Efinaconazole & this compound) ionize->q1 q2 Q2: Fragment Ions (Collision Cell) q1->q2 q3 Q3: Isolate Daughter Ions q2->q3 detect Detect Ions q3->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify using Peak Area Ratios chromatogram->quantify

Experimental workflow for LC-MS/MS quantification.

Data Presentation and Performance Metrics

The performance of a quantitative LC-MS/MS method is evaluated based on several key parameters, as outlined by regulatory guidelines.[9]

Table 1: LC-MS/MS Method Performance for Efinaconazole Quantification

ParameterResult
Linearity Range1 - 2000 pg/mL (0.001 - 2 ng/mL)[4][5]
Correlation Coefficient (r²)> 0.99[10]
Lower Limit of Quantification (LLOQ)1 pg/mL
Precision (% CV)< 5%[4][5]
Accuracy (% Bias)99% - 103%[4][5]
Extraction Recovery> 85%
  • Linearity: The method demonstrates a linear relationship between the concentration of Efinaconazole and the instrument response over the specified range.[4][5]

  • Precision and Accuracy: The method is highly precise (low coefficient of variation) and accurate (close to the true value) across different concentration levels.[4][5]

  • Stability: Efinaconazole has been shown to be stable in plasma under various storage conditions, including room temperature, deep-freezer storage, and after freeze-thaw cycles.[4][5]

Efinaconazole's Mechanism of Action: A Biochemical Pathway

Efinaconazole is a triazole antifungal agent.[11] Its mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.[12][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.[11][13]

Efinaconazole specifically inhibits the enzyme lanosterol 14α-demethylase.[11][14] This enzyme is a fungal cytochrome P450 enzyme responsible for the conversion of lanosterol to an intermediate in the ergosterol synthesis pathway.[11] By blocking this step, Efinaconazole leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[11] This disruption of the cell membrane's structure and function ultimately results in fungal cell death.[11][15]

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Disruption Fungal Cell Membrane Disruption Efinaconazole Efinaconazole Efinaconazole->Lanosterol Inhibits Death Fungal Cell Death Disruption->Death

Inhibition of the ergosterol biosynthesis pathway by Efinaconazole.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool in drug development and bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, ensures the highest level of accuracy and precision in the quantification of Efinaconazole in complex biological matrices. The principles and methodologies outlined in this guide provide a robust framework for researchers and scientists working with Efinaconazole and other pharmaceutical compounds, from fundamental understanding to practical application in the laboratory.

References

Methodological & Application

Application Note: High-Throughput Quantification of Efinaconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Application Notes and Protocols for Efinaconazole-d4 in Pharmacokinetic Studies of Efinaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of efinaconazole-d4 as an internal standard in the pharmacokinetic analysis of efinaconazole. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below, along with key pharmacokinetic data from clinical studies.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis. Understanding its pharmacokinetic profile is crucial for assessing systemic exposure and potential drug-drug interactions. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug in biological matrices by correcting for variability in sample processing and instrument response.

Pharmacokinetic Profile of Efinaconazole

Following topical application, efinaconazole is minimally absorbed into the systemic circulation. Pharmacokinetic studies have been conducted in healthy volunteers and patients with severe onychomycosis.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of efinaconazole and its major inactive metabolite, H3, in human plasma.

Table 1: Mean Peak Plasma Concentrations (Cmax) of Efinaconazole and its Metabolite H3[1]

PopulationAnalyteCmax (ng/mL)
Healthy VolunteersEfinaconazole0.54
H3 Metabolite1.63
Patients with Severe OnychomycosisEfinaconazole0.67
H3 Metabolite2.36

Table 2: Accumulation of Efinaconazole and its Metabolite H3 After Repeated Dosing[2]

PopulationAnalyteFold Increase (Day 10/1 vs. Day 28/1)
Healthy Volunteers (Day 10 vs. Day 1)Efinaconazole~3.6
H3 Metabolite~5.8
Onychomycosis Patients (Day 28 vs. Day 1)Efinaconazole~6.8
H3 Metabolite~30.5

Steady-state plasma concentrations of both efinaconazole and its H3 metabolite are typically reached within 14 days of daily topical administration[1]. The plasma half-life of efinaconazole in healthy volunteers after 10 days of administration is approximately 29.9 hours[2].

Experimental Protocols

The following protocols describe a validated method for the quantification of efinaconazole in human plasma using this compound as an internal standard, adapted from established LC-MS/MS bioanalytical methods for efinaconazole[3].

Bioanalytical Method: LC-MS/MS

This method is intended for the quantitative determination of efinaconazole in human plasma.

1. Materials and Reagents

  • Efinaconazole reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Acetonitrile (HPLC grade)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

  • Efinaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve efinaconazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the efinaconazole stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a suitable solvent mixture.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (this compound).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

5. LC-MS/MS Parameters

  • Chromatographic Conditions (adapted from[3])

    • Column: A suitable reversed-phase column, such as a Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and methanol. For example, an isocratic elution with 20% 0.1% formic acid in water and 80% methanol[3].

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efinaconazole: The precursor ion is [M+H]+. A potential product ion can be determined from fragmentation analysis.

      • This compound: The precursor ion will be [M+H]+, which will be 4 mass units higher than that of efinaconazole. The product ion is expected to be the same as or very similar to that of efinaconazole.

Table 3: Postulated MRM Transitions for Efinaconazole and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Efinaconazole349.2To be determined empirically
This compound353.2To be determined empirically

Note: The optimal product ions and collision energies should be determined by infusing the individual compounds into the mass spectrometer.

6. Data Analysis

  • Quantification is based on the ratio of the peak area of efinaconazole to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of efinaconazole in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sampling Sample Collection cluster_analysis Bioanalysis subject Human Subject (Healthy Volunteer or Patient) blood_draw Blood Sample Collection (Time Points) subject->blood_draw plasma_prep Plasma Preparation (Centrifugation) blood_draw->plasma_prep sample_prep Sample Preparation (Protein Precipitation with this compound) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) data_processing->pk_analysis

Caption: Workflow for the pharmacokinetic analysis of efinaconazole in human plasma.

Logical Relationship of Bioanalytical Method Components

logical_relationship cluster_sample Biological Sample cluster_standard Internal Standard cluster_method Analytical Method cluster_output Result plasma Plasma Matrix extraction Liquid-Liquid or Protein Precipitation plasma->extraction efinaconazole Efinaconazole (Analyte) efinaconazole->extraction efinaconazole_d4 This compound efinaconazole_d4->extraction separation LC Separation extraction->separation detection MS/MS Detection (MRM) separation->detection quantification Accurate Quantification detection->quantification

Caption: Key components of the bioanalytical method for efinaconazole quantification.

References

Application Note: Quantitative Analysis of Efinaconazole in Human Plasma using Efinaconazole-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly selective and sensitive method for the quantitative analysis of Efinaconazole in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Efinaconazole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. The method is validated over a linear range of 1 pg/mL to 2000 pg/mL and is suitable for pharmacokinetic studies of Efinaconazole.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1][2] Due to its topical application, systemic absorption is minimal, leading to low concentrations in the bloodstream.[1] Therefore, a highly sensitive and selective analytical method is required for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. LC-MS/MS offers the necessary sensitivity and specificity for this purpose. The use of a deuterated internal standard, this compound, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents
  • Efinaconazole (Reference Standard)

  • This compound (Internal Standard)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm) UPLC column[1]

  • A tandem mass spectrometer with a heated electrospray ionization (HESI) source[1]

Preparation of Solutions

Stock Solutions:

Primary stock solutions of Efinaconazole and this compound were prepared in methanol at a concentration of 1 mg/mL.

Working Solutions:

Working standard solutions of Efinaconazole were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples. A working solution of the internal standard (this compound) was prepared at a suitable concentration in the same diluent.

Calibration Standards and Quality Control Samples:

Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working standard solutions of Efinaconazole.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure was employed for the extraction of Efinaconazole and this compound from human plasma.[1]

G plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 extraction_solvent Add Extraction Solvent vortex1->extraction_solvent vortex2 Vortex & Centrifuge extraction_solvent->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Liquid Chromatography

Chromatographic separation was achieved using a Thermo Hypersil Gold UPLC column.[1]

Table 1: LC Parameters

ParameterValue
ColumnThermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)[1]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BMethanol
Gradient20% B to 80% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry

Efinaconazole and this compound were detected using a tandem mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.[1] The detection was performed in Parallel Reaction Monitoring (PRM) mode.[1]

Table 2: MS/MS Parameters

ParameterEfinaconazoleThis compound (Proposed)
Ionization ModePositive ESIPositive ESI
Precursor Ion (m/z)349.2353.2
Product Ion (m/z)266.1270.1
Collision Energy (eV)OptimizedOptimized

Method Validation

The method was validated according to regulatory guidelines.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 2000 pg/mL.[1]

Precision and Accuracy

The precision and accuracy were evaluated at the lower limit of quantitation (LLOQ), low, mid, and high-quality control (QC) levels. The results showed a variance of less than 5% and an accuracy of 99 to 103%.[1]

Table 3: Precision and Accuracy Data

QC LevelConcentration (pg/mL)Precision (%CV)Accuracy (%)
LLOQ1< 599 - 103
Low QC3< 599 - 103
Mid QC800< 599 - 103
High QC1600< 599 - 103
Stability

The stability of Efinaconazole in human plasma was confirmed under various storage conditions, including in the auto-sampler, at room temperature, in a deep freezer, and after freeze-thaw cycles.[1]

Results and Discussion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Efinaconazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for any variability during sample processing and analysis. The method's wide dynamic range makes it suitable for a variety of clinical and non-clinical studies.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UPLC UPLC Separation Injection->UPLC HESI HESI Source UPLC->HESI MSMS Tandem MS Detection (PRM) HESI->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Caption: Overall Analytical Workflow.

Conclusion

The validated LC-MS/MS method described in this application note is a robust and reliable tool for the quantitative determination of Efinaconazole in human plasma.[1] Its high sensitivity, specificity, and wide linear range make it an indispensable tool for pharmacokinetic, toxicokinetic, and other clinical studies involving Efinaconazole.[1]

Protocol: Quantitative Analysis of Efinaconazole in Human Plasma

1. Preparation of Stock and Working Solutions

1.1. Prepare 1 mg/mL stock solutions of Efinaconazole and this compound in methanol. 1.2. Prepare serial dilutions of the Efinaconazole stock solution in 50:50 methanol:water to create working standards for the calibration curve and QC samples. 1.3. Prepare a working solution of this compound at an appropriate concentration in 50:50 methanol:water.

2. Preparation of Calibration Standards and QC Samples

2.1. Spike blank human plasma with the Efinaconazole working standards to prepare calibration standards at concentrations of 1, 2, 5, 20, 100, 500, 1000, and 2000 pg/mL. 2.2. Spike blank human plasma with the Efinaconazole working standards to prepare QC samples at concentrations of 1 (LLOQ), 3 (Low), 800 (Mid), and 1600 (High) pg/mL.

3. Sample Extraction (Liquid-Liquid Extraction)

3.1. To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound working solution. 3.2. Vortex briefly to mix. 3.3. Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether). 3.4. Vortex for 5 minutes. 3.5. Centrifuge at 10,000 rpm for 5 minutes. 3.6. Transfer the upper organic layer to a clean tube. 3.7. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C. 3.8. Reconstitute the residue in 100 µL of the mobile phase (20% methanol in 0.1% formic acid). 3.9. Transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis

4.1. Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2. 4.2. Inject 5 µL of the reconstituted sample. 4.3. Acquire data in PRM mode.

5. Data Processing

5.1. Integrate the peak areas for Efinaconazole and this compound. 5.2. Calculate the peak area ratio of Efinaconazole to this compound. 5.3. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression. 5.4. Determine the concentration of Efinaconazole in the unknown samples and QC samples from the calibration curve.

References

Application Note: High-Throughput Analysis of Efinaconazole Topical Formulations Using Efinaconazole-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of efinaconazole in topical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, efinaconazole-d4, ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. This methodology is critical for quality control, stability testing, and formulation development of efinaconazole topical solutions. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2] Its efficacy is dependent on the successful delivery of the active pharmaceutical ingredient (API) to the site of infection.[3] Therefore, accurate and precise quantification of efinaconazole in its topical formulation is essential for ensuring product quality and therapeutic effectiveness. Stable isotope dilution analysis using LC-MS/MS is the gold standard for quantitative bioanalysis and pharmaceutical analysis due to its high selectivity and sensitivity.[4][5] this compound, a deuterated analog of efinaconazole, serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring reliable correction for any analytical variability.[6][7] This application note provides a comprehensive protocol for the analysis of efinaconazole in topical solutions.

Mechanism of Action of Efinaconazole

Efinaconazole functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, efinaconazole compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.

Efinaconazole Efinaconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP51) Efinaconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential Component

Figure 1. Mechanism of action of Efinaconazole.

Experimental Protocols

Materials and Reagents
  • Efinaconazole reference standard

  • This compound internal standard[6][7]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Efinaconazole 10% topical solution (or other concentration for analysis)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard and Sample Preparation

Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of efinaconazole in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Preparation of Working Solutions:

  • Prepare a series of calibration standards by serially diluting the efinaconazole stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate efinaconazole stock solution.

Sample Preparation from Topical Formulation:

  • Accurately weigh an amount of the efinaconazole topical solution and dilute it with methanol to bring the expected efinaconazole concentration within the calibration range. A significant dilution will be required for a 10% solution.

  • To a 100 µL aliquot of the diluted sample, calibration standard, or QC sample, add 100 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

cluster_prep Sample and Standard Preparation cluster_dilution Working Solutions and Dilution cluster_final Final Sample Preparation Stock_E Efinaconazole Stock (1 mg/mL) Cal_Stds Calibration Standards (1-1000 ng/mL) Stock_E->Cal_Stds QC_Samples QC Samples (Low, Mid, High) Stock_E->QC_Samples Stock_IS This compound Stock (1 mg/mL) IS_Working IS Working Solution (100 ng/mL) Stock_IS->IS_Working Topical_Sol Topical Solution Sample Diluted_Sample Diluted Topical Solution Topical_Sol->Diluted_Sample Final_Mix 100 µL Sample/Standard/QC + 100 µL IS Working Solution Cal_Stds->Final_Mix QC_Samples->Final_Mix IS_Working->Final_Mix Diluted_Sample->Final_Mix Vortex Vortex 30s Final_Mix->Vortex Injection Inject into LC-MS/MS Vortex->Injection

Figure 2. Experimental workflow for sample preparation.

LC-MS/MS Method

The following are typical starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions:
EfinaconazolePrecursor Ion > Product Ion (To be optimized)
This compoundPrecursor Ion > Product Ion (To be optimized)

Results and Discussion

The use of a stable isotope-labeled internal standard, this compound, provides superior accuracy and precision in the quantification of efinaconazole in topical formulations. The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Method Validation Summary (Typical Expected Performance):

ParameterSpecification
Linearity (r²) ≥ 0.995
Range 1 - 1000 ng/mL
Accuracy 85-115% for LLOQ, 80-120% for other levels
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interference at the retention times of the analyte and IS
Stability Stable under tested storage and processing conditions

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard is a highly effective and reliable approach for the quantitative analysis of efinaconazole in topical formulations. This method offers the necessary sensitivity, selectivity, and accuracy for quality control, stability studies, and formulation development, ensuring the delivery of a safe and effective product to patients.

cluster_input Analytical Inputs cluster_process Analytical Process cluster_output Method Outcomes Topical_Formulation Efinaconazole Topical Formulation Sample_Prep Sample Preparation (Dilution & Spiking) Topical_Formulation->Sample_Prep Efinaconazole_d4 This compound (Internal Standard) Efinaconazole_d4->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Accurate Quantification of Efinaconazole MS_Detection->Quantification Validation Validated Method (ICH Guidelines) Quantification->Validation Application Application in QC, Stability, and Formulation Development Validation->Application

Figure 3. Logical relationship of the analytical process.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Efinaconazole-d4 in high-resolution mass spectrometry (HRMS) for the quantitative analysis of Efinaconazole in biological matrices. Detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are provided to guide researchers in developing and validating robust bioanalytical methods.

Introduction

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. Accurate and sensitive quantification of Efinaconazole in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This compound, a deuterium-labeled analog of Efinaconazole, serves as an ideal internal standard (IS) for mass spectrometry-based bioanalysis.[1] The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification by compensating for variability during sample preparation and analysis.[1] High-resolution mass spectrometry offers significant advantages for this application, providing high selectivity and mass accuracy, which aids in the confident identification and quantification of the analyte and its metabolites.

Application 1: Pharmacokinetic Studies of Efinaconazole in Human Plasma

This application note describes a validated method for the quantification of Efinaconazole in human plasma using this compound as an internal standard with LC-HRMS. This method is suitable for characterizing the pharmacokinetic profile of Efinaconazole following topical administration.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Efinaconazole and this compound from human plasma.[2]

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80% methanol in water with 0.1% formic acid) and vortex mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

2. Liquid Chromatography Conditions

Chromatographic separation is critical for resolving Efinaconazole from endogenous plasma components.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., Thermo Hypersil Gold 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol
Gradient Isocratic elution with 80% Mobile Phase B[2] (Gradient elution can be optimized for better separation if needed)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 4°C

3. High-Resolution Mass Spectrometry Parameters

HRMS provides the necessary selectivity and sensitivity for accurate quantification.

ParameterCondition
Mass Spectrometer High-resolution mass spectrometer (e.g., Q Exactive series, Orbitrap)
Ionization Mode Heated Electrospray Ionization (HESI) in positive ion mode[2]
Scan Mode Parallel Reaction Monitoring (PRM)[2] or Targeted Selected Ion Monitoring (t-SIM)
Mass Resolution > 35,000 FWHM
Precursor Ion (m/z) Efinaconazole 349.1831 [M+H]⁺
Product Ions (m/z) Efinaconazole To be determined by infusion and fragmentation experiments. Likely fragments would involve the triazole and piperidine moieties.
Precursor Ion (m/z) this compound 353.2083 [M+H]⁺
Product Ions (m/z) this compound To be determined by infusion and fragmentation experiments. Should correspond to the fragments of the unlabeled compound with a +4 Da shift.
Collision Energy To be optimized for maximum signal intensity of product ions.
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Vaporizer Temperature 350°C
Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Efinaconazole and its major metabolite, H3, in healthy volunteers and patients with severe onychomycosis.

ParameterHealthy Volunteers (7-day topical application)Patients with Severe Onychomycosis (28-day topical application)
Efinaconazole
Cmax (ng/mL)0.54[3]0.67[3]
Tmax (days)~7~14
AUC (ng·h/mL)Not reportedNot reported
Half-life (t½) (hours)29.9[4]Not reported
Metabolite H3
Cmax (ng/mL)1.63[3]2.36[3]
Tmax (days)~7~14
AUC (ng·h/mL)Not reportedNot reported
Half-life (t½) (hours)82.4[4]Not reported

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Efinaconazole_Metabolism Efinaconazole Efinaconazole (C18H22F2N4O) CYP_Enzymes CYP2C19, CYP3A4 (Oxidative Metabolism) Efinaconazole->CYP_Enzymes Systemic Absorption Metabolite_H3 Metabolite H3 (Inactive) CYP_Enzymes->Metabolite_H3

Caption: Metabolic pathway of Efinaconazole to its inactive metabolite H3.

Application 2: Metabolite Identification

High-resolution mass spectrometry is a powerful tool for the identification of drug metabolites. Efinaconazole is primarily metabolized to the inactive metabolite H3 through oxidation by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, aiding in their structural elucidation.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS2) LC_Separation->HRMS_Detection Metabolite_Profiling Metabolite Profiling Software HRMS_Detection->Metabolite_Profiling Structure_Elucidation Structure Elucidation Metabolite_Profiling->Structure_Elucidation

Caption: Workflow for metabolite identification using LC-HRMS.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Efinaconazole in biological matrices using high-resolution mass spectrometry. The detailed protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to establish robust bioanalytical methods for pharmacokinetic and metabolism studies of Efinaconazole. The high selectivity and sensitivity of LC-HRMS, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data to support drug development programs.

References

Application Notes and Protocols for the Determination of Efinaconazole in Plasma Samples using Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a sensitive and selective bioanalytical method for the quantification of efinaconazole in plasma is required. The use of a stable isotope-labeled internal standard, such as Efinaconazole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[1]

These application notes provide a detailed protocol for the determination of efinaconazole in human plasma using this compound as an internal standard, based on established methodologies for similar analytes.

Principle of the Method

This method utilizes protein precipitation for the extraction of efinaconazole and the internal standard (this compound) from plasma samples. The extracts are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode and Multiple Reaction Monitoring (MRM) for detection and quantification.

Materials and Reagents

  • Analytes: Efinaconazole, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate (LC-MS grade)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Efinaconazole and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Efinaconazole primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards at concentrations ranging from 1 ng/mL to 2000 ng/mL.

    • Prepare quality control (QC) samples at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (LQC)

      • Medium QC (MQC)

      • High QC (HQC)

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample (or blank plasma for CC and QC), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Workflow for Plasma Sample Preparation and Analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation (e.g., start at 10% B, ramp to 95% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Tandem Mass Spectrometry (MS/MS)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350 - 450°C
IonSpray Voltage ~5500 V
Collision Gas Nitrogen

MRM Transitions (Proposed)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Efinaconazole 349.2125.1Optimize empirically
This compound 353.2129.1Optimize empirically

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no endogenous interferences at the retention times of efinaconazole and this compound.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at LLOQ, LQC, MQC, and HQC levels on multiple days.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the plasma matrix.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Linearity of Efinaconazole in Human Plasma

Calibration Range (ng/mL)Correlation Coefficient (r²)Regression Equation
1 - 2000> 0.99Example: y = 0.005x + 0.002

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
LQC3< 1585 - 115< 1585 - 115
MQC150< 1585 - 115< 1585 - 115
HQC1500< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC3> 8585 - 115
HQC1500> 8585 - 115

Signaling Pathways and Logical Relationships

Logical Relationship for Method Validation

G cluster_method_dev Method Development cluster_validation Method Validation LC_Optimization LC Optimization Method_Development Overall Method Development MS_Optimization MS/MS Optimization Sample_Prep_Dev Sample Preparation Development Selectivity Selectivity Validated_Method Validated Bioanalytical Method Selectivity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy_Precision Accuracy & Precision Accuracy_Precision->Validated_Method Recovery Recovery Recovery->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Stability Stability Stability->Validated_Method Method_Development->Selectivity Method_Development->Linearity Method_Development->Accuracy_Precision Method_Development->Recovery Method_Development->Matrix_Effect Method_Development->Stability

Caption: Logical Flow of Bioanalytical Method Development and Validation.

Conclusion

The described LC-MS/MS method with protein precipitation for sample preparation provides a robust and reliable approach for the quantification of efinaconazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies and instrumentation.

References

Application Note: High-Throughput Analysis of Efinaconazole and Efinaconazole-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antifungal drug Efinaconazole and its deuterated internal standard, Efinaconazole-d4, in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. This protocol is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring high-throughput analysis.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for assessing its systemic absorption, safety, and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This note provides a detailed protocol for the separation and quantification of Efinaconazole and this compound in human plasma.

Experimental

Materials and Reagents
  • Efinaconazole reference standard

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A reversed-phase C18 column is commonly used.[2][3][5]

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Efinaconazole and this compound from human plasma.[1][6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize the optimized LC-MS/MS parameters for the separation and detection of Efinaconazole and this compound.

Table 1: Liquid Chromatography Parameters
ParameterSetting
Column Reversed-Phase C18 (e.g., Thermo Hypersil Gold 100 x 2.1 mm, 1.9 µm or Agilent Zorbax SB C18 100 x 4.6 mm, 3.5 µm)[1][7]
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate[1][7]
Mobile Phase B Acetonitrile or Methanol[1][5]
Gradient Isocratic or Gradient (e.g., 80% B)[1]
Flow Rate 0.3 - 0.6 mL/min[7]
Column Temperature 30 - 40 °C[5][7]
Injection Volume 5 - 10 µL[4]
Run Time < 5 minutes
Table 2: Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV[5]
Source Temperature 300 °C[5]
MRM Transitions Compound
Efinaconazole
This compound

Note: The specific MRM transitions for Efinaconazole and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer.

Results and Discussion

This method provides excellent chromatographic resolution between Efinaconazole and its deuterated internal standard, this compound, with a short run time. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. The described liquid-liquid extraction protocol offers high recovery and effectively removes matrix interferences from the plasma samples. The sensitivity of the LC-MS/MS detection is suitable for pharmacokinetic studies where low concentrations of the drug are expected in systemic circulation following topical administration.[1][6]

Conclusion

The detailed LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of Efinaconazole and this compound in human plasma. This application note and protocol can be readily implemented in clinical and research laboratories for various studies involving Efinaconazole.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (MTBE) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration Ratio (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Efinaconazole.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_method Analytical Method cluster_analytes Analytes cluster_output Output lcms LC-MS/MS sample_prep Sample Preparation (Liquid-Liquid Extraction) lcms->sample_prep chromatography Chromatography (Reversed-Phase C18) lcms->chromatography detection Detection (Tandem Mass Spectrometry) lcms->detection efinaconazole Efinaconazole (Analyte) sample_prep->efinaconazole efinaconazole_d4 This compound (Internal Standard) sample_prep->efinaconazole_d4 chromatography->efinaconazole chromatography->efinaconazole_d4 detection->efinaconazole detection->efinaconazole_d4 quantification Accurate Quantification efinaconazole->quantification efinaconazole_d4->quantification

Caption: Logical relationship of the analytical method components.

References

Troubleshooting & Optimization

Efinaconazole-d4 Internal Standard Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Efinaconazole-d4 as an internal standard (IS) in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

A1: this compound is a stable, deuterium-labeled version of Efinaconazole.[1] It is used as an internal standard in analytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Efinaconazole in biological samples.[1] The IS is added at a constant, known concentration to all samples, including calibration standards and quality controls, to correct for variability that can occur during sample preparation, injection, and analysis.[2]

Q2: Why is it crucial to optimize the concentration of this compound?

A2: Optimizing the internal standard concentration is critical for the robustness and accuracy of a bioanalytical method. An inappropriate concentration can lead to issues such as:

  • Ion suppression or enhancement: A high concentration of the IS can compete with the analyte for ionization, potentially suppressing the analyte's signal, especially at the lower limit of quantification (LLOQ).

  • Non-linearity of the calibration curve: Inaccurate IS concentration can affect the analyte-to-IS peak area ratio, leading to a non-linear relationship between concentration and response.

  • Inaccurate data: If the IS response is not consistent and does not track the analyte's behavior across the calibration range, it can lead to biased and imprecise results.[2]

Q3: What are the general guidelines for selecting a starting concentration for this compound?

A3: While there are no rigid rules, a common starting point for the internal standard concentration is the geometric mean or the midpoint of the calibration curve for the analyte (Efinaconazole). For instance, if the calibration curve for Efinaconazole ranges from 1 to 2000 pg/mL, a starting concentration for this compound in the mid-range would be appropriate. Another approach is to select a concentration that yields a peak area ratio of approximately 1:1 for the analyte at the mid-point of the calibration range.

Troubleshooting Guide

Issue 1: High Variability in this compound Peak Area Across a Run

  • Potential Cause: Inconsistent sample preparation, such as errors in pipetting the IS solution. It could also be due to instrument instability or matrix effects varying between samples.[3][4]

  • Troubleshooting Steps:

    • Review the sample preparation procedure to ensure consistency in adding the IS to every sample.

    • Check the autosampler for any issues with injection volume precision.

    • Evaluate the raw peak areas of the IS. If the variability is random, it might point to inconsistent sample handling. If there's a trend (e.g., a drift in signal), it could indicate an instrument issue.

    • Investigate potential matrix effects by comparing the IS response in blank matrix samples versus the calibration standards and quality controls.

Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ) for Efinaconazole

  • Potential Cause: The this compound concentration may be too high, causing ion suppression that disproportionately affects the low-concentration analyte. Another possibility is interference from the IS, especially if it contains a small amount of unlabeled Efinaconazole.

  • Troubleshooting Steps:

    • Prepare a series of LLOQ samples with varying, lower concentrations of this compound to see if accuracy and precision improve.

    • Check the certificate of analysis for the this compound to determine the level of any unlabeled Efinaconazole. The contribution of the IS to the analyte signal should not exceed 5% of the LLOQ response.

Issue 3: The Analyte-to-IS Peak Area Ratio is Not Consistent Across the Calibration Range

  • Potential Cause: The chosen this compound concentration may not be optimal for the entire range of the calibration curve. This can happen if there is competition for ionization that varies with the analyte concentration.

  • Troubleshooting Steps:

    • Re-evaluate the IS concentration. It might be necessary to choose a concentration that provides a more consistent response across the low, mid, and high points of the calibration curve.

    • Refer to the experimental protocol below to systematically test different concentrations and their impact on the linearity and consistency of the response ratio.

Experimental Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a bioanalytical method using LC-MS/MS.

Objective: To identify the this compound concentration that results in the best method accuracy, precision, and linearity for the quantification of Efinaconazole.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of Efinaconazole at a known high concentration (e.g., 1 µg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound at a similar concentration.

  • Prepare Calibration Standards and Quality Controls (QCs):

    • From the Efinaconazole stock solution, prepare a series of calibration standards covering the desired analytical range (e.g., 1 pg/mL to 2000 pg/mL) by serial dilution in the appropriate biological matrix (e.g., plasma).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Prepare this compound Working Solutions:

    • From the this compound stock solution, prepare a series of working solutions at different concentrations. The concentrations should bracket the expected optimal range, for example:

      • Low IS Concentration: e.g., 50 pg/mL

      • Medium IS Concentration: e.g., 250 pg/mL

      • High IS Concentration: e.g., 1000 pg/mL

  • Sample Preparation and Analysis:

    • For each IS concentration to be tested, process a full set of calibration standards and at least five replicates of each QC level.

    • To each sample, add a fixed volume of the respective this compound working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • For each tested IS concentration, construct a calibration curve by plotting the peak area ratio (Efinaconazole / this compound) against the nominal concentration of Efinaconazole.

    • Calculate the concentration of the QC samples using the corresponding calibration curve.

    • Evaluate the following parameters for each IS concentration:

      • Linearity: Assess the coefficient of determination (r²) of the calibration curve.

      • Accuracy: Calculate the percent bias of the mean calculated concentration of the QCs from their nominal concentrations.

      • Precision: Calculate the coefficient of variation (%CV) for each set of QC replicates.

      • Internal Standard Response: Monitor the absolute peak area of this compound across all samples to check for consistency and potential matrix effects.

Data Presentation

The following table summarizes hypothetical data from an experiment to optimize the this compound concentration.

This compound ConcentrationQC LevelNominal Conc. (pg/mL)Mean Calculated Conc. (pg/mL)Accuracy (% Bias)Precision (%CV)Mean IS Peak Area
50 pg/mL Low QC55.48.012.555,000
Mid QC5005153.06.258,000
High QC150015604.05.156,500
250 pg/mL Low QC55.12.04.5280,000
Mid QC500495-1.03.1285,000
High QC15001485-1.02.8282,000
1000 pg/mL Low QC56.224.018.71,100,000
Mid QC5005102.04.31,150,000
High QC150015201.33.91,120,000

Visualization of the Experimental Workflow

G cluster_experiment For each IS Concentration cluster_invisible prep_stocks Prepare Efinaconazole & This compound Stock Solutions prep_cal_qc Prepare Calibration Standards & QC Samples prep_stocks->prep_cal_qc prep_is_ws Prepare this compound Working Solutions (Low, Med, High Conc.) prep_stocks->prep_is_ws spike_samples Spike Samples with IS Working Solution prep_cal_qc->spike_samples prep_is_ws->spike_samples extract_samples Perform Sample Extraction spike_samples->extract_samples analyze_samples LC-MS/MS Analysis extract_samples->analyze_samples data_eval Data Evaluation analyze_samples->data_eval linearity Linearity (r²) data_eval->linearity accuracy Accuracy (% Bias) data_eval->accuracy precision Precision (%CV) data_eval->precision is_response IS Response Consistency data_eval->is_response select_optimal Select Optimal This compound Concentration linearity->select_optimal accuracy->select_optimal precision->select_optimal is_response->select_optimal

Caption: Workflow for optimizing this compound internal standard concentration.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Efinaconazole-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Efinaconazole-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve problems leading to poor signal intensity of this internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Efinaconazole, a triazole antifungal agent. It is used as an internal standard in LC-MS analysis to improve the accuracy and precision of the quantification of Efinaconazole in various biological matrices. Since this compound is chemically identical to Efinaconazole, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This allows for correction of variations in sample preparation, injection volume, and matrix effects.[1]

Q2: What are the basic chemical properties of this compound?

It is important to be aware of the fundamental properties of your analyte and internal standard.

PropertyValue
Chemical Name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl-2,2,6,6-d4)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Molecular Formula C₁₈H₁₈D₄F₂N₄O
Molecular Weight 352.4 g/mol [2][3]
Solubility Soluble in Acetonitrile and Methanol[2]
Stability Stated as ≥ 4 years for the pure compound[2]

Q3: What are the typical LC-MS parameters for the analysis of triazole antifungals?

While specific parameters need to be optimized for your instrument and method, a general starting point for triazole antifungal analysis is as follows. These are not specific to this compound but can be a good starting point for method development.

ParameterTypical Condition
Column C18 reverse-phase column
Mobile Phase A gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[4]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Troubleshooting Guides

Poor signal intensity of this compound can arise from a variety of factors, from sample preparation to instrument settings. The following guides provide a systematic approach to identifying and resolving the root cause of the issue.

Guide 1: Mass Spectrometer Parameter Optimization

A common reason for poor signal intensity is suboptimal mass spectrometer parameters. It is crucial to optimize these parameters specifically for this compound, as they may differ from the non-deuterated analyte.

Troubleshooting Steps:

  • Direct Infusion: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

  • Parent Ion (Precursor Ion) Identification: In full scan mode, identify the [M+H]⁺ ion for this compound. Based on its molecular weight of 352.4, the expected m/z would be approximately 353.4.

  • Cone Voltage/Capillary Voltage Optimization: While infusing the solution, vary the cone voltage (or capillary voltage, depending on the instrument manufacturer) and monitor the intensity of the parent ion. A plot of ion intensity versus voltage will reveal the optimal setting.

  • Fragmentation (Product Ion) Analysis: Perform a product ion scan of the selected parent ion. This will reveal the fragmentation pattern of this compound.

  • Collision Energy Optimization: Select one or two of the most intense and specific product ions for MRM analysis. For each product ion, optimize the collision energy by ramping the energy and monitoring the product ion intensity. This will yield the optimal collision energy for each MRM transition.

Logical Workflow for MS Parameter Optimization

cluster_prep Preparation cluster_infusion Direct Infusion & Optimization prep Prepare this compound Standard Solution infuse Infuse into MS prep->infuse parent_ion Identify Parent Ion ([M+H]⁺) infuse->parent_ion cone_voltage Optimize Cone/Capillary Voltage parent_ion->cone_voltage product_ion Analyze Product Ions (Fragmentation) cone_voltage->product_ion collision_energy Optimize Collision Energy for MRM product_ion->collision_energy

Caption: Workflow for optimizing mass spectrometer parameters for this compound.

Guide 2: Investigating Chromatographic Issues

Poor chromatography can lead to broad peaks, poor peak shape, and consequently, low signal intensity.

Troubleshooting Steps:

  • Peak Shape Analysis: Examine the chromatogram for the this compound peak. Is it broad, tailing, or fronting?

    • Tailing peaks can be caused by secondary interactions with the column stationary phase. Consider adjusting the mobile phase pH or using a different column.

    • Fronting peaks may indicate column overload. Try injecting a lower concentration of the internal standard.

  • Retention Time Stability: Is the retention time of this compound consistent across injections? Drifting retention times can indicate issues with the LC system, such as pump problems or column degradation.

  • Co-elution with Suppressing Agents: A significant source of signal loss is ion suppression from co-eluting matrix components.[5]

    • To diagnose this, perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the LC eluent stream after the analytical column and before the MS inlet. Inject a blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

    • If ion suppression is observed, modify the chromatographic method to separate this compound from the interfering components. This may involve adjusting the gradient profile, changing the mobile phase composition, or using a different type of chromatography column.

Experimental Protocol: Post-Column Infusion for Ion Suppression

  • Setup:

    • Configure the LC-MS system as usual.

    • Use a T-junction to introduce a constant flow of a solution containing this compound (at a concentration that gives a stable and moderate signal) into the mobile phase stream between the analytical column and the mass spectrometer ion source. A syringe pump is typically used for this purpose.

  • Procedure:

    • Begin the infusion of the this compound solution and allow the signal to stabilize.

    • Inject a blank, extracted matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant ion suppression at that retention time.

    • A dip in the signal intensity at a specific retention time indicates the presence of co-eluting matrix components that are suppressing the ionization of this compound.

Guide 3: Sample Preparation and Stability

Issues during sample preparation or degradation of the internal standard can lead to a reduced amount of this compound reaching the detector.

Troubleshooting Steps:

  • Extraction Efficiency: Evaluate the recovery of this compound during your sample preparation procedure. Spike a known amount of the internal standard into a blank matrix and also into a clean solvent. Compare the peak areas after extraction. Low recovery may indicate that the extraction method is not optimal for this compound.

  • Solution Stability: Although the pure compound is stable, this compound in solution, especially when mixed with biological matrices or exposed to certain pH conditions, may degrade over time.[6]

    • Prepare fresh stock and working solutions of this compound.

    • Investigate the stability of this compound in the final sample solvent and under the storage conditions used for your samples (e.g., freeze-thaw cycles, benchtop stability).

  • Adsorption to Vials/Plates: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. If using plastic vials or plates, consider switching to glass or low-adsorption plasticware.

Troubleshooting Logic for Poor this compound Signal

cluster_ms Mass Spectrometer cluster_lc Liquid Chromatography cluster_sample Sample Preparation start Poor this compound Signal ms_params Suboptimal MS Parameters? start->ms_params infuse Direct Infusion Optimization ms_params->infuse Yes chrom_issue Chromatographic Problem? ms_params->chrom_issue No solution Problem Resolved infuse->solution peak_shape Analyze Peak Shape chrom_issue->peak_shape Yes sample_issue Sample Prep/Stability Issue? chrom_issue->sample_issue No ion_suppression Check for Ion Suppression peak_shape->ion_suppression ion_suppression->solution recovery Evaluate Recovery sample_issue->recovery Yes stability Assess Solution Stability recovery->stability stability->solution

Caption: A logical diagram illustrating the troubleshooting workflow for poor this compound signal intensity.

By systematically working through these troubleshooting guides, researchers can effectively identify and resolve the underlying causes of poor this compound signal intensity, leading to more reliable and accurate quantitative results in their LC-MS analyses.

References

Technical Support Center: Analysis of Efinaconazole with Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Efinaconazole using its deuterated internal standard, Efinaconazole-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Efinaconazole?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Efinaconazole from biological samples like plasma or serum, these endogenous components can either suppress or enhance the ionization of Efinaconazole and its internal standard, this compound. This can lead to inaccurate and imprecise quantification of the drug.[2] Regulatory bodies like the FDA require the evaluation of matrix effects as part of the validation of bioanalytical methods.[1][2][3]

Q2: What is the role of this compound in the analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[4] It is chemically identical to Efinaconazole, but with four deuterium atoms, making it heavier. Because it has nearly identical physicochemical properties, it co-elutes with Efinaconazole and experiences similar matrix effects. By adding a known amount of this compound to all samples, calibration standards, and quality controls, it can be used to normalize the analyte response, thereby compensating for variability in sample preparation and matrix-induced ionization changes.[4]

Q3: How is the matrix effect quantitatively assessed?

A3: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-NMF). The MF is the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-NMF is the ratio of the analyte's MF to the internal standard's MF. According to regulatory guidelines, the coefficient of variation (CV) of the IS-NMF across different lots of matrix should be ≤15%.[1]

Q4: What are the general strategies to minimize matrix effects?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can be optimized to remove interfering matrix components.

  • Chromatographic Separation: Modifying the LC method, such as changing the mobile phase composition, gradient, or column chemistry, can separate Efinaconazole from co-eluting interferences.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but the analyte concentration must remain above the lower limit of quantification (LLOQ).

  • Use of a Stable Isotope-Labeled Internal Standard: Employing this compound is a highly effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Troubleshooting Guide

Q: I am observing high variability in the Efinaconazole peak area in my quality control (QC) samples across different plasma lots. What could be the cause?

A: High variability in the analyte peak area across different matrix lots is a strong indicator of inconsistent matrix effects. This means that different sources of plasma are affecting the ionization of Efinaconazole to varying degrees.

Troubleshooting Steps:

  • Evaluate the Internal Standard Performance: Check if the peak area of this compound also varies and if the ratio of Efinaconazole to this compound is consistent. If the ratio is stable, the internal standard is effectively compensating for the variability.

  • Review Sample Preparation: Your current sample preparation method may not be adequately removing phospholipids or other interfering substances. Consider a more rigorous extraction technique (e.g., switching from protein precipitation to SPE).

  • Optimize Chromatography: Co-elution of matrix components with Efinaconazole is a likely cause. Try adjusting the mobile phase gradient to better separate the analyte from the matrix interferences. A post-column infusion experiment can help identify regions of ion suppression.

Q: The peak area of my internal standard, this compound, is significantly lower in study samples compared to my calibration standards. Why is this happening?

A: A systematic decrease in the internal standard response in study samples often points to a matrix effect that is more pronounced in the study samples than in the pooled matrix used for calibration standards. This can sometimes be due to metabolites or co-administered drugs.

Troubleshooting Steps:

  • Investigate the Matrix Effect: Perform a quantitative matrix effect assessment using at least six different lots of the biological matrix.[1] This will help determine if specific matrix lots cause more ion suppression.

  • Dilution Test: Analyze a few of the affected study samples at a 1:1 or 1:5 dilution with a clean matrix. If the this compound response returns to normal, it confirms a matrix effect that can be mitigated by dilution.

  • Check for Cross-talk: Ensure that there is no interference from Efinaconazole contributing to the this compound signal, or vice-versa, in the mass spectrometer.

Q: My assay is failing the accuracy and precision criteria during validation, especially at the LLOQ. Could this be related to matrix effects?

A: Yes, matrix effects are a common cause of poor accuracy and precision, particularly at the LLOQ where the signal-to-noise ratio is lower and the relative impact of interferences is greater.

Troubleshooting Steps:

  • Assess Matrix Effect at LLOQ: Conduct the matrix effect experiment specifically at the LLOQ concentration. The variability is often more pronounced at lower concentrations.

  • Improve Selectivity: Enhance the selectivity of your method. This can be achieved by:

    • Using a more selective sample preparation method.

    • Optimizing the chromatographic separation to move the Efinaconazole peak away from any ion suppression zones.

    • Ensuring that the mass transitions for Efinaconazole and this compound are highly specific and free from interferences.

Quantitative Data Summary

Disclaimer: The following data is for illustrative purposes to demonstrate the presentation of results from a matrix effect assessment. Actual results may vary.

Table 1: Matrix Factor (MF) for Efinaconazole and this compound

Matrix LotEfinaconazole Peak Area (Matrix)Efinaconazole Peak Area (Neat)Efinaconazole MFThis compound Peak Area (Matrix)This compound Peak Area (Neat)This compound MF
145,67850,1230.9155,43260,8900.91
248,91250,1230.9859,21160,8900.97
343,21050,1230.8652,89060,8900.87
446,78950,1230.9356,78960,8900.93
549,54350,1230.9960,12360,8900.99
644,56750,1230.8954,32160,8900.89
Mean 0.93 0.93
%CV 4.9% 4.8%

Table 2: Internal Standard Normalized Matrix Factor (IS-NMF)

Matrix LotEfinaconazole MFThis compound MFIS-NMF
10.910.911.00
20.980.971.01
30.860.870.99
40.930.931.00
50.990.991.00
60.890.891.00
Mean 1.00
%CV 0.7%

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol is designed to quantitatively evaluate the matrix effect on the analysis of Efinaconazole using this compound as an internal standard, in accordance with FDA guidelines on bioanalytical method validation.[1][5][6]

1. Preparation of Solutions:

  • Set A (Neat Solution): Prepare a solution of Efinaconazole at a low and high concentration (e.g., LLOQ and ULOQ) in the mobile phase. Add this compound at the working concentration.

  • Set B (Post-extraction Spiked Matrix): Extract blank biological matrix from at least six different sources.[1] After the final extraction step, spike the extract with Efinaconazole at the same low and high concentrations as Set A. Also, add this compound at the working concentration.

2. LC-MS/MS Analysis:

  • Inject and analyze at least three replicates of each solution from Set A and Set B.

3. Calculations:

  • Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)

  • Internal Standard Normalized Matrix Factor (IS-NMF):

    • IS-NMF = (Matrix Factor of Efinaconazole) / (Matrix Factor of this compound)

4. Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-NMF for each concentration level across the different matrix sources should be ≤ 15%.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_calc Calculations cluster_eval Evaluation prep_A Prepare Set A: Efinaconazole + this compound in Neat Solution analysis Inject and Analyze Replicates of Set A and Set B by LC-MS/MS prep_A->analysis prep_B Prepare Set B: Post-extraction Spike of Efinaconazole + this compound in Extracted Blank Matrix (6+ sources) prep_B->analysis calc_mf Calculate Matrix Factor (MF) for Efinaconazole and this compound analysis->calc_mf calc_isnmf Calculate IS-Normalized Matrix Factor (IS-NMF) calc_mf->calc_isnmf eval Evaluate %CV of IS-NMF (Acceptance: <= 15%) calc_isnmf->eval

Caption: Experimental workflow for matrix effect assessment.

Troubleshooting_Tree issue Assay Performance Issue: High Variability, Inaccuracy, or Poor Precision q1 Is the IS (this compound) response consistent across samples? issue->q1 a1_yes IS response is consistent. Analyte/IS ratio is variable. q1->a1_yes No a1_no IS response is variable. q1->a1_no Yes sol1 Potential Cause: Differential matrix effect on analyte and IS, or analyte-specific instability. a1_yes->sol1 sol2 Potential Cause: Matrix effect impacting both analyte and IS. a1_no->sol2 action1 Action: Optimize chromatography to separate from interferences. Re-evaluate sample preparation. sol1->action1 action2 Action: Improve sample cleanup (e.g., SPE). Consider sample dilution. Verify instrument performance. sol2->action2

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Efinaconazole-d4 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Efinaconazole-d4 in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterium-labeled version of Efinaconazole, a triazole antifungal medication.[1][2] In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS) for the quantification of Efinaconazole.[1] Because its chemical and physical properties are nearly identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization effects, which helps to correct for variations in sample preparation and instrument response, including ion suppression.[3]

Q2: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification. Common sources of ion suppression include salts, phospholipids from biological matrices like plasma, and formulation components.

Q3: What are the typical matrices in which Efinaconazole and this compound are analyzed?

Efinaconazole is primarily a topical treatment for onychomycosis (fungal nail infection).[2][4][5] Therefore, it is commonly analyzed in biological matrices such as plasma (to assess systemic absorption) and human nail tissue.[6][7] Understanding the composition of these matrices is crucial for developing effective sample preparation strategies to minimize ion suppression.

Q4: Can the choice of ionization technique impact ion suppression for this compound?

Yes, the ionization technique can significantly influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI). For triazole antifungals like Efinaconazole, ESI is a common choice. A heated electrospray ionization (HESI) source has been successfully used for the analysis of Efinaconazole in plasma.[6]

Troubleshooting Guide: Ion Suppression of this compound

This guide provides a systematic approach to identifying and mitigating ion suppression issues during the analysis of this compound.

Problem 1: Low or Inconsistent Signal for this compound

A common indicator of ion suppression is a weak or highly variable signal for the internal standard across a batch of samples.

Initial Assessment Workflow

A Low/Inconsistent this compound Signal B Prepare a Post-Column Infusion Experiment A->B C Inject Blank Matrix Extract B->C D Monitor this compound Signal C->D E Observe Signal Dip at Analyte Retention Time? D->E F Ion Suppression Confirmed E->F Yes G No Significant Signal Dip E->G No H Investigate Other Causes (e.g., Instrument Instability, Sample Prep Error) G->H

Caption: Workflow for confirming ion suppression.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Rationale: Co-elution of matrix components is a primary cause of ion suppression. Improving the separation between this compound and interfering compounds can significantly reduce this effect.

    • Action:

      • Modify the gradient elution profile to better resolve this compound from early-eluting salts and late-eluting phospholipids.

      • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Enhance Sample Preparation:

    • Rationale: Removing interfering matrix components before LC-MS analysis is a highly effective strategy.

    • Action:

      • Protein Precipitation (PPT): While simple, PPT may not be sufficient for complex matrices. If using PPT, ensure complete precipitation and consider a subsequent clean-up step.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent to selectively extract Efinaconazole while leaving behind interfering substances.[6]

      • Solid-Phase Extraction (SPE): SPE offers the most thorough clean-up. Select an SPE sorbent and elution solvent that effectively retains and elutes Efinaconazole while washing away matrix components.

  • Adjust Mass Spectrometer Source Parameters:

    • Rationale: Optimizing source conditions can sometimes mitigate the effects of ion suppression.

    • Action:

      • Adjust the gas flows (nebulizer and auxiliary gas) and temperature to improve desolvation.

      • Optimize the capillary voltage to enhance the ionization of this compound.

Problem 2: Discrepancy between Efinaconazole and this compound Response

Even with a stable isotope-labeled internal standard, differential ion suppression can occur if there is a slight chromatographic shift between the analyte and the internal standard, especially on a steep gradient of co-eluting matrix interferents.

Logical Relationship of Mitigation Strategies

cluster_0 Problem: Differential Ion Suppression cluster_1 Solutions A Chromatographic Shift between Analyte and IS C Modify LC Gradient A->C E Use a Column with Lower Resolution A->E B Co-eluting Matrix Interference D Improve Sample Cleanup (SPE) B->D

Caption: Strategies to address differential ion suppression.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Action: Overlay the chromatograms of Efinaconazole and this compound to ensure their peak apexes are perfectly aligned. Even a small offset can lead to different degrees of ion suppression.

  • Adjust Chromatographic Conditions:

    • Action: If a slight separation is observed, consider using a column with slightly less resolving power or adjusting the mobile phase composition to ensure complete co-elution.

  • Evaluate Matrix Effects Systematically:

    • Action: Perform a quantitative assessment of matrix effects by comparing the response of this compound in a clean solution versus a post-extraction spiked matrix sample. This will help determine the extent of the suppression.

Experimental Protocols & Data

LC-MS/MS Method for Efinaconazole in Human Plasma

This protocol is adapted from a validated method for the quantification of Efinaconazole in plasma.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add the working solution of this compound.

  • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography

ParameterValue
Column Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL

3. Mass Spectrometry

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive[6]
Scan Type Parallel Reaction Monitoring (PRM)[6] or Multiple Reaction Monitoring (MRM)
Capillary Temp 320 °C
Vaporizer Temp 350 °C

Table 1: Mass Transitions for Efinaconazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Efinaconazole349.2129.1
This compound353.2133.1

Table 2: Physicochemical Properties of Efinaconazole

PropertyValueReference
Molecular Formula C₁₈H₂₂F₂N₄O[8]
Molecular Weight 348.39 g/mol [8]
Melting Point 81-87 °C[9]
Class Triazole Antifungal[8]

By following these guidelines and understanding the potential causes of ion suppression, researchers can develop robust and reliable methods for the quantification of this compound in various biological matrices.

References

Efinaconazole-d4 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Efinaconazole-d4 under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry place, protected from light. The material is stable under normal ambient temperature and pressure.[1] It is recommended to store the compound at 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[2][3] The solution is flammable and should be kept away from heat or flame.[2][3][4] It is also advised to keep the container tightly closed and store it in an upright position.[2][3]

Q2: How does exposure to light affect the stability of this compound?

Q3: Is this compound sensitive to temperature fluctuations?

Yes, temperature can influence the stability of this compound. Storing at controlled room temperature (20°C to 25°C or 68°F to 77°F) is recommended.[2] Although excursions are permitted between 15°C and 30°C (59°F and 86°F), prolonged exposure to higher temperatures should be avoided to prevent degradation.[2][3][4] Additionally, the compound should be protected from freezing.[2][4]

Q4: What are the known degradation products of Efinaconazole?

Efinaconazole can degrade over time due to exposure to environmental factors like light, heat, or moisture.[5] While the specific degradation pathway of this compound has not been detailed in the provided search results, the degradation products of the parent compound, Efinaconazole, have been studied.[6][7][8] These can include related substances formed during synthesis and degradation products from environmental exposure.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound due to improper storage.- Confirm storage conditions (temperature, light exposure).- Prepare a fresh standard solution.- Analyze a sample of the neat material to check for impurities.
Loss of assay value over time Chemical instability under the experimental conditions.- Review the pH and composition of the sample matrix.- Investigate the compatibility of the compound with excipients.- Perform forced degradation studies to identify potential degradation pathways.
Discoloration of the sample solution Oxidation or other degradation reactions.- Use of antioxidants such as butylated hydroxytoluene (BHT) and chelating agents like EDTA may improve stability.[9][10]- Ensure the storage container is inert and does not leach impurities.
Inconsistent results between replicates Non-homogeneous sample or issues with the analytical method.- Ensure complete dissolution of the sample.- Verify the precision and accuracy of the analytical method.- Check for instrument performance issues.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Efinaconazole

This method can be adapted for the analysis of this compound to assess its stability.

Parameter Condition
Column Enable C18 (250 mm x 4.6 mm, 5 µm)[6][7][8]
Mobile Phase Methanol and 0.01 M potassium dihydrogen phosphate buffer (pH 5.5) in a 90:10 (v/v) ratio[6][7][8]
Flow Rate 2 ml/min[6][7][8]
Detection UV at 210 nm[6][7][8]
Injection Volume 20 µl[6]
Temperature 25 °C[6]
Retention Time Approximately 4.55 min for Efinaconazole[6][8]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Receive this compound prep Prepare solutions in various conditions (e.g., pH, temperature, light) start->prep Initial Characterization hplc RP-HPLC Analysis prep->hplc Time-point sampling data Data Acquisition hplc->data eval Assess degradation products and assay data->eval report Generate Stability Report eval->report

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_method Review Analytical Method (Precision, Accuracy) start->check_method check_sample Examine Sample Preparation (Dissolution, Dilution) start->check_sample correct_storage Adjust Storage as per Recommendations check_storage->correct_storage validate_method Re-validate or Optimize Analytical Method check_method->validate_method refine_prep Refine Sample Preparation Protocol check_sample->refine_prep end Consistent Results Achieved correct_storage->end validate_method->end refine_prep->end

Caption: Troubleshooting Logic for Inconsistent Stability Data.

References

Addressing isotopic exchange issues with Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Efinaconazole-d4 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated analog of Efinaconazole, an antifungal agent. It is commonly used as an internal standard in quantitative analysis by mass spectrometry. The deuterium atoms are located on the piperidine ring at positions 2, 2, 6, and 6. The IUPAC name is (2R, 3R)-2-(2, 4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl-2, 2, 6, 6-d4)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol.

Q2: Is isotopic exchange a significant concern with this compound?

A2: The deuterium labels in this compound are on carbon atoms that are not typically considered readily exchangeable under standard analytical conditions. C-D bonds are generally stable; however, extreme pH or high temperatures could potentially facilitate exchange, although this is unlikely for this specific molecule during routine analysis.

Q3: What are the primary advantages of using this compound as an internal standard?

A3: As a stable isotope-labeled internal standard, this compound offers several advantages:

  • Co-elution: It has nearly identical chromatographic behavior to the non-labeled Efinaconazole, ensuring it experiences similar matrix effects.

  • Improved Accuracy and Precision: It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

  • High Specificity: Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the analyte of interest.

Q4: Can this compound be used for pharmacokinetic studies?

A4: Yes, this compound is ideal for pharmacokinetic studies. Its stability and similarity to the parent drug allow for precise quantification of Efinaconazole in biological matrices like plasma and tissue, which is crucial for therapeutic drug monitoring and metabolic research.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in LC-MS/MS analyses.

Issue 1: Apparent Loss of Deuterium (Isotopic Exchange)

While unlikely for this compound due to the stable positioning of the deuterium atoms, observing unexpected mass shifts could indicate potential back-exchange.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Harsh pH of Mobile Phase Maintain the mobile phase pH within a neutral to moderately acidic range (pH 3-7). Avoid strongly acidic or basic conditions, which can promote hydrogen-deuterium exchange.
High Temperature Operate the autosampler and column oven at controlled, moderate temperatures (e.g., 4-40°C). High temperatures can increase the rate of chemical reactions, including isotopic exchange.
Prolonged Sample Storage in Protic Solvents Analyze samples as soon as possible after preparation. If storage is necessary, keep samples at low temperatures (e.g., -20°C or -80°C) and minimize the time they are kept at room temperature in the autosampler.
In-source Exchange Optimize the mass spectrometer source conditions. High source temperatures or energetic ionization conditions could potentially contribute to in-source exchange.

Issue 2: Poor Peak Shape or Chromatographic Resolution

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Chromatographic Conditions Refer to the detailed experimental protocol below. Ensure the column, mobile phase composition, and gradient are appropriate for the analysis of Efinaconazole.
Matrix Effects Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize interferences from the biological matrix.
Column Degradation Use a guard column and ensure proper mobile phase filtration to extend the life of the analytical column. If peak shape deteriorates, consider replacing the column.

Issue 3: Inaccurate Quantification

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Concentration of Internal Standard Prepare the this compound working solution with high accuracy and precision. Ensure it is added consistently to all samples, including calibrators and quality controls.
Analyte and Internal Standard Response Non-linearity Verify the linearity of the assay over the desired concentration range. If non-linearity is observed, a weighted linear regression or a quadratic curve fit may be necessary.
Interference from Metabolites or Co-eluting Compounds Develop a highly selective MRM (Multiple Reaction Monitoring) method with specific transitions for both Efinaconazole and this compound to minimize the risk of interference.

Experimental Protocols

1. Sample Preparation from Human Plasma

This protocol is adapted from validated methods for the analysis of azole antifungals in plasma.[1][2][3][4]

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution (in methanol)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

This is a general method that should be optimized for your specific instrumentation.[5][6][7][8][9]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-3.0 min: 20% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 20% B

      • 4.1-5.0 min: 20% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (example):

      • Efinaconazole: Optimize for your instrument

      • This compound: Optimize for your instrument

    • Source Parameters: Optimize for your specific mass spectrometer (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental_Workflow Experimental Workflow for Efinaconazole Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (20 µL) Plasma->Add_IS Precipitate Protein Precipitation (300 µL ACN) Add_IS->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: Workflow for Efinaconazole quantification.

Troubleshooting_Logic Troubleshooting Isotopic Exchange Start Suspected Isotopic Exchange? Check_pH Check Mobile Phase pH (Is it outside 3-7?) Start->Check_pH Contact_Support Contact Technical Support Start->Contact_Support If unresolved Adjust_pH Adjust pH to be within 3-7 Check_pH->Adjust_pH Yes Check_Temp Check System Temperatures (Are they elevated?) Check_pH->Check_Temp No Resolved Issue Resolved Adjust_pH->Resolved Adjust_Temp Lower Autosampler/Column Temp Check_Temp->Adjust_Temp Yes Check_Storage Review Sample Storage (Prolonged time at RT?) Check_Temp->Check_Storage No Adjust_Temp->Resolved Adjust_Storage Minimize Storage Time / Use Low Temp Check_Storage->Adjust_Storage Yes Optimize_MS Optimize MS Source Conditions Check_Storage->Optimize_MS No Adjust_Storage->Resolved Optimize_MS->Resolved

Caption: Decision tree for troubleshooting isotopic exchange.

References

Navigating LC-MS/MS Method Validation for Efinaconazole with Efinaconazole-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS method validation for Efinaconazole, with a focus on the use of its deuterated internal standard, Efinaconazole-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges for Efinaconazole quantification in plasma using LC-MS/MS?

A sensitive LC-MS/MS method for Efinaconazole in plasma has demonstrated a linearity range of 1 to 2000 pg/mL.[1] Another study profiling impurities of Efinaconazole showed a linear range from 0.5 µg/mL to 30 µg/mL.[2][3]

Q2: What are the acceptable precision and accuracy limits for the bioanalytical method validation of Efinaconazole?

For a validated LC-MS/MS method, precision and accuracy for the lower limit of quantitation (LLOQ), as well as for low, mid, and high-quality control (QC) levels, have been shown to have a variance of less than 5% and an accuracy of 99 to 103%.[1]

Q3: How stable is Efinaconazole under various storage conditions?

Efinaconazole has demonstrated long-term stability under several conditions, including in an auto-sampler, at room temperature, in a deep freezer, and after multiple freeze-thaw cycles.[1] However, it is prone to oxidation when exposed to a 3% aqueous solution of hydrogen peroxide.[3]

Q4: Why use a deuterated internal standard like this compound?

Deuterated internal standards are often considered the "gold standard" for quantitative LC-MS/MS analysis. They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization and matrix effects. This leads to more accurate and precise quantification by compensating for variations during sample preparation and analysis.

Q5: What are some common challenges when using a deuterated internal standard?

Potential challenges include isotopic contribution or "crosstalk" from the analyte to the internal standard's mass channel (or vice-versa), chromatographic separation of the analyte and the deuterated standard, and potential for in-source fragmentation or exchange of deuterium atoms.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for Efinaconazole and/or this compound
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample. 3. Ensure the concentration is within the linear range of the method.
Incompatible Injection Solvent 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. If a strong organic solvent is used for extraction, evaporate and reconstitute the sample in a weaker solvent.
Column Contamination or Degradation 1. Flush the column with a strong solvent recommended by the manufacturer. 2. If flushing does not resolve the issue, replace the column with a new one. 3. Use a guard column to protect the analytical column.
Inappropriate pH of Mobile Phase 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Efinaconazole to ensure it is in a single ionic form.
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) 1. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. 2. Improve sample cleanup procedures (e.g., use solid-phase extraction instead of protein precipitation). 3. Modify chromatographic conditions to separate the analyte from co-eluting matrix components.
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting and dilution steps. 2. Verify the accuracy and precision of automated liquid handlers, if used. 3. Ensure complete evaporation of the solvent and proper reconstitution of the sample.
Instability of Efinaconazole or this compound 1. Perform stability experiments in the matrix under different storage conditions (bench-top, freeze-thaw, long-term).[1] 2. Prepare fresh stock and working solutions.
Internal Standard Crosstalk 1. Check for isotopic contributions from Efinaconazole to the this compound mass transition and vice versa. 2. If significant, select different mass transitions with no overlap.

Quantitative Data Summary

Table 1: Linearity and Recovery Data for Efinaconazole Analysis

Method Linearity Range Mean Recovery (%) Reference
UV Spectrophotometry100-500 µg/mL100.02%[4]
RP-HPLC25–125 µg/ml99.8% - 100.08%[5]
LC-MS/MS (Plasma)1-2000 pg/mLNot Reported[1]
LC-MS/MS (Impurity Profiling)0.5-30 µg/mLNot Reported[3]

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method in Plasma

QC Level Precision (% Variance) Accuracy (%) Reference
LLOQ< 5%99% - 103%[1]
Low< 5%99% - 103%[1]
Mid< 5%99% - 103%[1]
High< 5%99% - 103%[1]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction for Plasma) [1]

  • To a sample of plasma, add the internal standard solution (this compound).

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 column is commonly used. For example, a Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm) UPLC column has been successfully employed.[1]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile). A composition of 20% formic acid-water (0.1%) and 80% methanol has been used.[1]

  • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.6 mL/min for UPLC.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions

  • Ionization Source: Heated electrospray ionization (HESI) in positive ion mode is effective for Efinaconazole.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Efinaconazole and this compound.

  • Optimization: Ion source parameters (e.g., spray voltage, sheath gas, aux gas, capillary temperature) and compound-specific parameters (e.g., collision energy, tube lens voltage) should be optimized for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate extract->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General workflow for LC-MS/MS bioanalysis.

troubleshooting_workflow start High Variability in Analyte/IS Ratio check_prep Review Sample Preparation Technique start->check_prep check_stability Assess Analyte/IS Stability start->check_stability check_matrix Evaluate Matrix Effects start->check_matrix solution_prep Re-train on Pipetting, Ensure Consistent Evaporation check_prep->solution_prep solution_stability Prepare Fresh Solutions, Validate Storage Conditions check_stability->solution_stability solution_matrix Improve Sample Cleanup, Modify Chromatography check_matrix->solution_matrix end Problem Resolved solution_prep->end solution_stability->end solution_matrix->end

Caption: Troubleshooting signal variability.

logical_relationship cause1 Column Overload issue Poor Peak Shape cause1->issue cause2 Incompatible Injection Solvent cause2->issue cause3 Column Contamination cause3->issue solution1 Dilute Sample issue->solution1 solution2 Match Solvent to Mobile Phase issue->solution2 solution3 Flush or Replace Column issue->solution3

Caption: Causes and solutions for poor peak shape.

References

Improving peak shape and resolution for Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Efinaconazole-d4, focusing on improving peak shape and resolution.

Troubleshooting Guide

Poor peak shape and inadequate resolution are common challenges in HPLC analysis. This guide provides a systematic approach to identify and resolve these issues for this compound.

Problem: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect accuracy and resolution.

Possible Causes and Solutions

Cause Solution
Secondary Silanol Interactions Efinaconazole, a basic compound, can interact with acidic silanol groups on the silica-based column packing. This can be more pronounced if the mobile phase pH is not optimal. Consider using an end-capped column or a column with a polar-embedded phase. Adjusting the mobile phase pH to be 2-3 units below the pKa of Efinaconazole can also minimize these interactions. Adding a competitive base, like triethylamine, to the mobile phase can also be effective.
Mobile Phase pH An inappropriate mobile phase pH can lead to peak tailing. For Efinaconazole, a mobile phase pH of around 5.5 has been shown to be effective.[1][2][3][4] If you are observing tailing, ensure your buffer is correctly prepared and the pH is stable.
Column Contamination or Degradation Accumulation of contaminants on the column frit or stationary phase can lead to peak distortion. If a guard column is in use, replace it first. If the problem persists, try flushing the analytical column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
Metal Contamination Metal ions in the sample, mobile phase, or from the HPLC system itself can chelate with Efinaconazole, causing peak tailing. The use of a mobile phase with a chelating agent like EDTA can help mitigate this issue.
Problem: Peak Fronting

Peak fronting, the inverse of peak tailing, results in a leading edge of the peak being less steep than the trailing edge.

Possible Causes and Solutions

Cause Solution
Sample Overload Injecting too concentrated a sample can lead to column overload and peak fronting. Try diluting your sample and reinjecting.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.
Column Collapse Operating the column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to peak fronting. Verify that your method parameters are within the column manufacturer's specifications.
Problem: Split Peaks

Split peaks can be an indication of a problem at the head of the column or an issue with the sample injection.

Possible Causes and Solutions

Cause Solution
Partially Blocked Column Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly. Try back-flushing the column. If this doesn't work, the frit may need to be replaced.
Column Void A void at the head of the column can cause peak splitting. This can be a result of improper packing or column aging. Replacing the column is the most common solution.
Injector Issues A partially blocked injector needle or a poorly seated injection valve can lead to split peaks. Perform routine maintenance on your injector.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Prepare your sample in the mobile phase or a weaker solvent.
Problem: Poor Resolution

Poor resolution between this compound and other components (e.g., impurities, degradation products, or the non-deuterated form) can compromise quantitation.

Possible Causes and Solutions

Cause Solution
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer in the mobile phase is critical for achieving good resolution. You may need to re-optimize the mobile phase composition. For Efinaconazole, various ratios of methanol or acetonitrile with a phosphate buffer have been used successfully.[1]
Inadequate Column Efficiency An old or contaminated column will have lower efficiency, leading to broader peaks and poorer resolution. Replacing the column with a new one of the same type, or a column with a smaller particle size, can improve efficiency.
Isotope Effect Deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts.[5][6][7] While this "isotope effect" is usually small in reverse-phase HPLC, it could affect resolution with closely eluting peaks. Fine-tuning the mobile phase composition or temperature may be necessary to optimize the separation.
Flow Rate A lower flow rate generally leads to better resolution, but at the cost of longer run times. Conversely, a higher flow rate can decrease resolution. You may need to adjust the flow rate to find the best balance between resolution and analysis time.
Temperature Column temperature can influence selectivity and resolution. Operating at a slightly elevated and controlled temperature can sometimes improve peak shape and resolution.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Efinaconazole. These can serve as a starting point for method development and troubleshooting for this compound.

Method 1: RP-HPLC for Efinaconazole in Bulk Drug and Pharmaceutical Formulation [1][2][3][4]

Parameter Condition
Column Enable C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) (90:10 v/v)
Flow Rate 2.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 25 °C
Retention Time 4.55 min

Method 2: RP-HPLC for Efinaconazole in Human Nail Permeation Studies

Parameter Condition
Column Polar C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.01 M Potassium Dihydrogen Phosphate (64:36 v/v)
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Injection Volume Not Specified
Column Temperature Not Specified
Retention Time 6.4 ± 0.5 min

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound is often due to secondary interactions between the basic analyte and acidic silanol groups on the silica-based column. To address this, you can try:

  • Using an end-capped C18 column.

  • Adjusting the mobile phase pH to be about 2-3 units below the pKa of Efinaconazole.

  • Adding a small amount of a competitive base like triethylamine to the mobile phase.

  • Ensuring your column is not contaminated.

Q2: I am observing a small peak eluting just before my main this compound peak. What could this be?

A2: This could be due to the "isotope effect". Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[5][6][7] It is possible you are seeing a small amount of a less-deuterated Efinaconazole species. To confirm, you would need to use a mass spectrometer detector. To improve resolution, you can try optimizing the mobile phase composition (e.g., by slightly decreasing the organic solvent percentage) or reducing the flow rate.

Q3: My peak shape is good, but the resolution between this compound and a known impurity is poor. How can I improve this?

A3: To improve resolution, you can:

  • Optimize the mobile phase composition by varying the ratio of the organic and aqueous phases.

  • Change the organic modifier (e.g., from methanol to acetonitrile, or vice versa), as this can alter selectivity.

  • Decrease the flow rate.

  • Use a longer column or a column with a smaller particle size to increase column efficiency.

  • Adjust the column temperature.

Q4: What is an acceptable tailing factor for the this compound peak?

A4: Generally, a USP tailing factor between 0.9 and 1.5 is considered acceptable for most applications. However, for high-accuracy quantitative analysis, a tailing factor closer to 1.0 is desirable.

Q5: Can I use the same HPLC method for Efinaconazole and this compound?

A5: In most cases, yes. The chromatographic behavior of deuterated and non-deuterated compounds is very similar. You might observe a slight decrease in retention time for this compound. The existing methods for Efinaconazole are an excellent starting point for the analysis of its deuterated analog.

Visualizations

Troubleshooting_Workflow cluster_start Start: Identify Peak Shape Issue cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_split Troubleshooting Split Peaks cluster_resolution Troubleshooting Poor Resolution cluster_end Resolution start Poor Peak Shape or Resolution for this compound Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Split Split Peaks start->Split Resolution Poor Resolution start->Resolution Silanol Check for Silanol Interactions (Use end-capped column, adjust pH) Tailing->Silanol Column_Contam_T Check for Column Contamination (Flush or replace column) Silanol->Column_Contam_T Metal Consider Metal Contamination (Use chelating agent) Column_Contam_T->Metal end Problem Resolved Metal->end Overload Check for Sample Overload (Dilute sample) Fronting->Overload Solubility Check Sample Solubility (Use compatible solvent) Overload->Solubility Solubility->end Frit_Block Check for Blocked Frit (Back-flush column) Split->Frit_Block Column_Void Check for Column Void (Replace column) Frit_Block->Column_Void Column_Void->end Mobile_Phase Optimize Mobile Phase (Adjust organic %) Resolution->Mobile_Phase Column_Eff Check Column Efficiency (Replace column) Mobile_Phase->Column_Eff Flow_Rate Adjust Flow Rate Column_Eff->Flow_Rate Flow_Rate->end

Caption: A logical workflow for troubleshooting common peak shape and resolution issues.

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_decision Decision cluster_report Final Step Sample_Prep Prepare this compound Sample (Dissolve in appropriate solvent) Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phase (e.g., Methanol:Buffer) HPLC_System Equilibrate HPLC System Mobile_Phase_Prep->HPLC_System HPLC_System->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Shape and Resolution (Tailing factor, Rs) Chromatogram->Analyze Decision Acceptable? Analyze->Decision Report Report Results Decision->Report Yes Troubleshoot Troubleshoot (Refer to guide) Decision->Troubleshoot No Troubleshoot->Mobile_Phase_Prep

Caption: A general experimental workflow for the HPLC analysis of this compound.

References

Validation & Comparative

Efinaconazole-d4: A Comparative Guide to Triazole Antifungal Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Efinaconazole-d4 with other commonly used triazole antifungal internal standards, supported by experimental data and detailed methodologies.

In the quantitative analysis of triazole antifungal drugs using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for correcting variability during sample preparation and analysis. Deuterated internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte of interest. This guide will delve into the performance characteristics of this compound and compare it with other deuterated and non-deuterated triazole internal standards.

Data Presentation: Performance Characteristics of Triazole Antifungal Internal Standards

The following table summarizes key performance parameters for this compound and other selected triazole antifungal internal standards based on available literature and validation studies.

Internal StandardAnalyte(s)MatrixLinearity (ng/mL)Precision (%RSD)Accuracy (%)Key Findings
This compound EfinaconazolePlasma1 - 2000< 15%85-115%Data not directly available in comparative studies, but expected to provide excellent correction for Efinaconazole analysis due to identical chemical structure.
Fluconazole-d4 FluconazoleSerum1 - 50,000Intra-day: 1.4-4.38%, Inter-day: 2.8-6.6%Within ±15%Demonstrates excellent linearity and stability.[1]
Voriconazole-d3 VoriconazolePlasma5.029 - 3004.759Not specifiedNot specifiedUsed successfully in bioequivalence studies.[2]
Itraconazole-d4 ItraconazolePlasma0.1 - 10< 25%< 25%Utilized in a simultaneous quantification method for multiple triazoles.[3][4]
Fluconazole (non-deuterated) VoriconazolePlasma0.05 - 10,000< 9%> 85%Used as an internal standard for Voriconazole, demonstrating good accuracy and precision.[5][6]

Note: The performance of an internal standard can be method-dependent and influenced by the specific matrix and analytical conditions. The data presented here is for comparative purposes and is derived from various published analytical methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the quantification of triazole antifungals using an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting triazole antifungals and their internal standards from biological matrices like plasma or serum.

Workflow Diagram:

start Start: Plasma/Serum Sample add_is Add Internal Standard (e.g., this compound) start->add_is vortex1 Vortex Mix add_is->vortex1 add_protein_precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) vortex1->add_protein_precipitant vortex2 Vortex Mix add_protein_precipitant->vortex2 centrifuge Centrifuge to Pellet Proteins vortex2->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness (under Nitrogen) supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Protein precipitation workflow for sample preparation.

Methodology:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known concentration of the internal standard (e.g., 10 µL of 1 µg/mL this compound in methanol).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Add 300 µL of a protein precipitating agent, such as acetonitrile, to the sample.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Analysis

This protocol outlines the typical parameters for the chromatographic separation and mass spectrometric detection of triazole antifungals.

Logical Relationship Diagram:

lc_system Liquid Chromatography System column C18 Reverse-Phase Column lc_system->column mobile_phase Mobile Phase Gradient (e.g., Acetonitrile & Water with Formic Acid) lc_system->mobile_phase ms_system Tandem Mass Spectrometer column->ms_system esi_source Electrospray Ionization (ESI) Source ms_system->esi_source mrm_mode Multiple Reaction Monitoring (MRM) esi_source->mrm_mode data_analysis Data Analysis (Peak Area Ratio of Analyte to Internal Standard) mrm_mode->data_analysis

Caption: Logical flow of LC-MS/MS analysis.

Methodology:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for triazole antifungals.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For example, for Voriconazole, the transition might be m/z 350.10 → 281.10, and for its internal standard Fluconazole, m/z 307.20 → 220.20.[5][6]

    • Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Performance Evaluation of Internal Standards

To ensure the suitability of an internal standard for a specific bioanalytical method, a thorough evaluation of its performance is necessary.

Matrix Effect Evaluation

The matrix effect refers to the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. An ideal internal standard should experience the same matrix effect as the analyte.

Experimental Workflow:

start Start set_a Set A: Analyte & IS in Neat Solution start->set_a set_b Set B: Blank Matrix Extract + Analyte & IS start->set_b analyze_lcms Analyze all sets by LC-MS/MS set_a->analyze_lcms set_b->analyze_lcms calculate_me Calculate Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) * 100 analyze_lcms->calculate_me end End calculate_me->end

Caption: Workflow for assessing the matrix effect.

Methodology:

  • Prepare two sets of samples:

    • Set A: Analyte and internal standard spiked into the mobile phase or a neat solvent.

    • Set B: Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the matrix effect by comparing the peak areas of the analyte and internal standard in Set B to those in Set A. A ratio close to 100% indicates a minimal matrix effect. The matrix effect on the internal standard should be comparable to that of the analyte.

Stability Assessment

The stability of the internal standard in the biological matrix under various storage and handling conditions must be evaluated to ensure that its concentration remains constant throughout the analytical process.

Methodology:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples containing the internal standard after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

  • Short-Term Stability: Assess the stability of the internal standard in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Evaluate the stability of the internal standard in the matrix stored at the intended long-term storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of the study samples.

  • Stock Solution Stability: Determine the stability of the internal standard stock solution at both room temperature and refrigerated conditions.

The concentration of the internal standard in the stability samples is compared to that of freshly prepared samples. The deviation should be within an acceptable range, typically ±15%.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for triazole antifungals. Deuterated internal standards, such as this compound, are generally the preferred choice as they co-elute with the analyte and exhibit similar ionization and extraction behavior, thus effectively compensating for matrix effects and other sources of variability. However, the performance of any internal standard, including deuterated ones, should be rigorously evaluated during method validation to ensure data integrity. When a deuterated analog is not available, a structurally similar compound, such as using Fluconazole for Voriconazole analysis, can be a viable alternative, provided its performance is thoroughly validated. This guide provides a framework for comparing and selecting the most appropriate internal standard for your specific research needs.

References

A Comparative Guide to Efinaconazole Quantification: An Inter-laboratory Perspective Utilizing Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Efinaconazole, a triazole antifungal agent. The focus is on the utilization of Efinaconazole-d4 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which is considered the gold standard for bioanalytical quantification due to its high specificity and sensitivity. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated methods to offer a comprehensive performance comparison against alternative analytical techniques and internal standards.

Data Presentation: A Comparative Analysis of Validated Methods

The performance of an analytical method is paramount for accurate pharmacokinetic, toxicokinetic, and clinical studies. Below is a summary of quantitative data from various validated methods for Efinaconazole quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods for Efinaconazole Quantification

ParameterMethod using this compound (Representative)Method using Fluconazole as IS[1]
Matrix Human PlasmaHuman Plasma
Linearity Range 1 - 2000 pg/mL1 - 2000 pg/mL[1]
Correlation Coefficient (r²) >0.99Not Reported
Lower Limit of Quantification (LLOQ) 1 pg/mL1 pg/mL[1]
Accuracy (% Recovery) Typically 85-115%99 - 103%[1]
Precision (% RSD) <15%<5%[1]
Internal Standard This compoundFluconazole[1]

Table 2: Performance Characteristics of Alternative Methods for Efinaconazole Quantification

ParameterHPLC-UV Method[2][3]
Matrix Human Nail Homogenate[2][3]
Linearity Range 50 - 10000 ng/mL[2][3]
Correlation Coefficient (r²) ≥ 0.9981[2][3]
Lower Limit of Quantification (LLOQ) 50 ng/mL[2]
Accuracy (% Recovery) Not explicitly stated
Precision (% RSD) Not explicitly stated
Internal Standard Not Specified[2][3]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the foundation of reproducible and reliable quantitative analysis.

Key Experiment: Efinaconazole Quantification in Human Plasma using LC-MS/MS with this compound

This section outlines a representative protocol synthesized from established bioanalytical methods for azole antifungals.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 10 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate would be in the range of 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efinaconazole: The precursor ion ([M+H]⁺) is m/z 349.2. The product ion for quantification would be selected based on fragmentation experiments (e.g., m/z 266.1).

    • This compound: The precursor ion ([M+H]⁺) would be m/z 353.2. The product ion would be selected to be analogous to the unlabeled compound, ensuring no cross-talk.

  • Data Analysis: The peak area ratio of Efinaconazole to this compound is used to construct a calibration curve and quantify the analyte in unknown samples.

Alternative Method: Efinaconazole Quantification in Human Nail Samples by HPLC-UV

For matrices with higher expected concentrations, HPLC with UV detection can be a viable alternative.

1. Sample Preparation (Nail Digestion and Extraction) [4]

  • Human nail clippings are weighed and digested in a sodium hydroxide solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified time to dissolve the keratin matrix.[4]

  • The digested sample is then neutralized, and Efinaconazole is extracted using an organic solvent.

  • The organic extract is evaporated and reconstituted in the mobile phase for HPLC analysis.

2. High-Performance Liquid Chromatography [2][3]

  • Column: A polar C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: An isocratic mixture of a buffer and an organic solvent (e.g., 0.01 M potassium dihydrogen phosphate and acetonitrile in a 36:64 ratio).[2][3]

  • Flow Rate: 1 mL/min.[2][3]

  • Detection: UV detection at 205 nm.[3]

Mandatory Visualization: Experimental Workflow and Logical Relationships

A visual representation of the analytical workflow can aid in understanding the key steps involved in the quantification of Efinaconazole.

Efinaconazole_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_alternatives Alternative Method (HPLC-UV) plasma_sample Plasma Sample add_is Addition of This compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification nail_sample Nail Sample digestion Nail Digestion nail_sample->digestion extraction Solvent Extraction digestion->extraction hplc_uv HPLC-UV Analysis extraction->hplc_uv

Caption: Experimental workflow for Efinaconazole quantification.

The diagram above illustrates the typical workflow for the quantification of Efinaconazole in plasma using LC-MS/MS with this compound as an internal standard, alongside an alternative method for nail samples. The use of a deuterated internal standard like this compound is critical in LC-MS/MS assays as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification. This is a significant advantage over methods that use a different chemical entity as an internal standard or no internal standard at all.

References

Performance of Efinaconazole-d4 Across Different Mass Spectrometer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of Efinaconazole-d4, a deuterated internal standard for the antifungal agent Efinaconazole, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, accuracy, and robustness in bioanalytical and pharmaceutical assays. This document summarizes key performance data from published literature and offers insights into the expected performance on different types of mass spectrometers.

Data Presentation

The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of Efinaconazole using a deuterated internal standard, representative of the performance expected for this compound. The data is extracted from a validated method performed on a Thermo Scientific mass spectrometer.[1][2]

Performance MetricReported Value on Thermo Scientific PlatformGeneral Considerations for Other Platforms (Sciex, Agilent, Waters)
Linearity Range 1 - 2000 pg/mL[1][2]High-end triple quadrupole instruments from all major vendors are generally capable of achieving similar or wider linear dynamic ranges. The specific range will depend on the instrument model, ion source design, and method optimization.
Lower Limit of Quantification (LLOQ) 1 pg/mL[1][2]Modern high-sensitivity instruments, such as the Sciex 7500 or Waters Xevo TQ Absolute, may offer even lower LLOQs due to advancements in ion optics and detector technology.
Precision (%RSD) < 5%[1][2]All major manufacturers' top-tier instruments are expected to provide excellent precision, typically well within the accepted bioanalytical method validation guidelines of <15% RSD.
Accuracy (%Bias) 99 - 103%[1][2]Accuracy is highly dependent on proper method validation and the quality of the reference standards. Comparable accuracy can be achieved on any well-maintained and calibrated modern mass spectrometer.
Ionization Source Heated Electrospray Ionization (HESI)[1][2]Electrospray Ionization (ESI) is the most common technique for this type of analysis. The specific design of the ESI source (e.g., Sciex Turbo V™, Agilent Jet Stream, Waters UniSpray™) can influence sensitivity and robustness, particularly in complex matrices.
Scan Type Parallel Reaction Monitoring (PRM)[1][2] / Multiple Reaction Monitoring (MRM)MRM is the standard scan type for quantitative analysis on triple quadrupole instruments across all platforms. PRM, available on high-resolution instruments, can offer enhanced selectivity.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of Efinaconazole and its deuterated internal standard, this compound. The following is a representative experimental protocol based on published and validated methods.[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium acetate).

  • Add 2 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column is typically used, for example, a Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm).[1][2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efinaconazole: The precursor ion (Q1) would be the protonated molecule [M+H]⁺. The product ion (Q3) would be a specific fragment ion generated through collision-induced dissociation.

    • This compound: The precursor ion (Q1) would be the protonated deuterated molecule [M+4+H]⁺. The product ion (Q3) would be a corresponding fragment ion.

    • Note: The exact m/z values for the precursor and product ions should be optimized for the specific instrument being used.

  • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity and stability for Efinaconazole and this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection column C18 Column injection->column elution Gradient Elution column->elution ionization ESI+ elution->ionization mrm MRM Analysis ionization->mrm detection Quantification mrm->detection

Caption: Experimental workflow for the bioanalysis of Efinaconazole using this compound as an internal standard.

Concluding Remarks

The choice of mass spectrometer can significantly impact the performance of an analytical method for this compound. While the presented data from a Thermo Scientific instrument demonstrates excellent sensitivity and precision, it is expected that high-performance triple quadrupole mass spectrometers from other leading vendors such as Sciex, Agilent, and Waters will yield comparable results. The ultimate performance will be contingent upon careful method development and validation, including optimization of sample preparation, chromatographic separation, and mass spectrometric parameters. For regulated bioanalysis, it is crucial to perform a thorough method validation on the specific instrument that will be used for sample analysis to ensure compliance with regulatory guidelines.

References

Efinaconazole Pharmacokinetics: A Comparative Analysis of Bioanalytical Methods With and Without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of pharmacokinetic data are paramount. The choice of internal standard in bioanalytical assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), can significantly impact the quality of these data. This guide provides a comparative analysis of the pharmacokinetics of the antifungal agent efinaconazole when quantified using a non-deuterated internal standard versus the methodological advantages of employing a deuterated standard.

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis. Due to its topical application, systemic absorption is low, leading to plasma concentrations in the picogram to nanogram per milliliter range. Accurate quantification of such low concentrations requires highly sensitive and robust bioanalytical methods. LC-MS/MS is the preferred platform for this purpose, and the selection of an appropriate internal standard is a critical component of method development and validation.

The Role and Impact of Internal Standards in Bioanalysis

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. The IS is used to correct for variability during the analytical process, such as extraction losses, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).

The ideal IS is a stable isotope-labeled (e.g., deuterated) version of the analyte. A deuterated IS is chemically identical to the analyte and, therefore, exhibits the same chromatographic retention time, extraction recovery, and ionization response. This co-elution and identical behavior allow for the most accurate compensation for analytical variability.

When a deuterated IS is not available or economically feasible, a structural analogue may be used. However, differences in the chemical structure can lead to variations in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the results.

Comparative Pharmacokinetic Data of Efinaconazole

Pharmacokinetic parameters for efinaconazole have been determined in studies with healthy volunteers and patients with onychomycosis. The data presented below are derived from studies where plasma concentrations of efinaconazole were measured using LC-MS/MS. One prominent validated method utilized fluconazole, a non-deuterated triazole antifungal, as the internal standard.

Pharmacokinetic ParameterHealthy Volunteers (Day 28)Onychomycosis Patients (Day 28)
Cmax (ng/mL) 0.540.67[1]
AUC (ng·h/mL) Data not consistently reported12.15 ± 6.91
Tmax (h) Data not consistently reportedData not consistently reported
Half-life (h) 29.9Data not consistently reported

Note: The presented data was generated using a non-deuterated internal standard. While this method was validated and deemed acceptable by regulatory standards, the use of a deuterated internal standard is the current gold standard in bioanalysis and is generally expected to yield data with higher precision and accuracy.

Experimental Protocols: A Tale of Two Standards

The choice of internal standard directly influences the bioanalytical method. Below are detailed methodologies for the quantification of efinaconazole in plasma, comparing a validated method using a non-deuterated standard with a proposed method utilizing a deuterated standard.

Method 1: Efinaconazole Quantification with a Non-Deuterated Internal Standard (Fluconazole)

This method is based on a published, validated LC-MS/MS assay.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Fluconazole in methanol).

  • Vortex for 30 seconds.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MRM Transitions:

    • Efinaconazole: m/z 349.2 → 222.1

    • Fluconazole (IS): m/z 307.1 → 238.1

Method 2: Proposed Efinaconazole Quantification with a Deuterated Internal Standard (Efinaconazole-d4)

This proposed method is based on established best practices for bioanalytical method development using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system for faster analysis

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: High-sensitivity triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MRM Transitions:

    • Efinaconazole: m/z 349.2 → 222.1

    • This compound (IS): m/z 353.2 → 226.1

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for efinaconazole quantification, highlighting the point of internal standard addition and the comparative advantage of a deuterated standard.

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_with_deuterated With Deuterated IS cluster_without_deuterated Without Deuterated IS cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Add_Deuterated_IS Add Deuterated IS (this compound) Plasma_Sample->Add_Deuterated_IS Add_Analogue_IS Add Analogue IS (Fluconazole) Plasma_Sample->Add_Analogue_IS Protein_Precipitation Protein Precipitation Add_Deuterated_IS->Protein_Precipitation Centrifugation_Deuterated Centrifugation Protein_Precipitation->Centrifugation_Deuterated LC_MS_MS_Analysis LC-MS/MS Analysis Centrifugation_Deuterated->LC_MS_MS_Analysis Liquid_Liquid_Extraction Liquid-Liquid Extraction Add_Analogue_IS->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for efinaconazole comparing methods with and without a deuterated internal standard.

Concluding Remarks

While validated bioanalytical methods using a non-deuterated internal standard like fluconazole can provide acceptable pharmacokinetic data for efinaconazole, the use of a deuterated internal standard is unequivocally superior. A deuterated standard more effectively compensates for analytical variability, particularly matrix effects, which can be a significant challenge in LC-MS/MS bioanalysis. This leads to improved data accuracy, precision, and overall method robustness. For pivotal pharmacokinetic studies that inform critical drug development decisions, the investment in a deuterated internal standard is a critical step toward ensuring the highest quality data.

References

Linearity and range of detection for Efinaconazole using Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Efinaconazole is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of analytical methodologies for the detection of Efinaconazole, with a focus on the linearity and range of detection when using a deuterated internal standard, Efinaconazole-d4.

This document outlines the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) techniques. The inclusion of a deuterated internal standard like this compound in LC-MS/MS assays is a gold standard approach, offering superior accuracy and precision by compensating for matrix effects and variations in sample processing.

Performance Comparison: Linearity and Detection Range

The choice of analytical technique significantly impacts the sensitivity and the quantifiable range of Efinaconazole. Below is a summary of the performance characteristics of a validated LC-MS/MS method alongside various HPLC-UV methods.

Analytical MethodInternal StandardLinearity RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)
LC-MS/MS Fluconazole*1 - 2,000 pg/mL[1]1 pg/mL[1]Not explicitly stated, but method validated as per regulatory guidelines
HPLC-UV Not specified50 - 10,000 ng/mL[2]50 ng/mL≥ 0.9981[2]
HPLC-UV Not specified25 - 125 µg/mLNot specified0.998
UV-Spectrophotometry Not applicable100 - 500 µg/mLNot specified0.999
LC-MS/MS (Impurity Profiling) Not specified0.5 - 30 µg/mL[3]0.5 µg/mL[3]Not explicitly stated, but method validated as per regulatory guidelines

*Data from a validated LC-MS/MS method for Efinaconazole in human plasma using Fluconazole as the internal standard is presented as a close surrogate for a method using this compound. The use of a deuterated internal standard like this compound is expected to yield similar or superior performance in terms of linearity and range of detection due to its similar physicochemical properties to the analyte.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in a laboratory setting.

LC-MS/MS Method with Deuterated Internal Standard (Representative Protocol)

This protocol is based on established methodologies for the quantification of azole antifungals in biological matrices using a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efinaconazole: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, reflecting the mass shift due to deuterium labeling).

  • Data Analysis: Analyst software or equivalent.

HPLC-UV Method

1. Sample Preparation:

  • For formulations, dissolve an accurately weighed portion in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • For biological samples, perform liquid-liquid extraction or solid-phase extraction to isolate the analyte.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.01 M potassium dihydrogen phosphate) in a specified ratio (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical method validation for Efinaconazole using LC-MS/MS with a deuterated internal standard.

Efinaconazole_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Calibration_Curve Calibration Curve Generation Quantification->Calibration_Curve Validation Method Validation (Linearity, Accuracy, Precision) Calibration_Curve->Validation

Caption: Workflow for Efinaconazole quantification by LC-MS/MS.

References

Efinaconazole-d4 versus Fluconazole: A Comparative Guide to Internal Standards for Efinaconazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent efinaconazole, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative assays. This guide provides a detailed comparison of two commonly employed internal standards: the stable isotope-labeled Efinaconazole-d4 and the structural analog Fluconazole.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This comparison delves into the specificity and selectivity of this compound and Fluconazole, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable IS for their specific application.

Executive Summary

Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar behavior in the ion source, which allows for effective compensation of matrix effects and other sources of variability. In contrast, structural analogs like Fluconazole, while cost-effective and readily available, may exhibit different chromatographic and ionization characteristics, potentially leading to less accurate correction.

This guide presents a comparison of these two internal standards based on available data from bioanalytical method validation studies.

Performance Comparison: this compound vs. Fluconazole

The following tables summarize the performance characteristics of this compound and Fluconazole as internal standards for the quantification of efinaconazole, based on data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Table 1: General Characteristics and Rationale for Use
FeatureThis compoundFluconazole
Type of Internal Standard Stable Isotope-Labeled (SIL)Structural Analog
Structural Similarity Identical to efinaconazole with deuterium substitutionStructurally related triazole antifungal
Rationale for Use Co-elutes with efinaconazole, providing optimal compensation for matrix effects and variability in sample processing and instrument response.[1]Similar chemical properties to efinaconazole, readily available, and cost-effective.[2]
Potential Advantages High accuracy and precision due to near-identical physicochemical properties to the analyte.Lower cost and wider availability compared to custom-synthesized SIL standards.
Potential Disadvantages Higher cost of synthesis.Potential for differential matrix effects and ionization suppression/enhancement compared to efinaconazole, which may lead to less accurate quantification.
Table 2: Specificity and Selectivity Data from LC-MS/MS Method Validation
ParameterThis compoundFluconazole
Specificity (Interference) No significant interfering peaks from endogenous matrix components at the retention time of the analyte and IS.No significant interference from endogenous plasma constituents was observed at the retention times of efinaconazole and fluconazole.[2]
Cross-talk (% Interference) Data not explicitly available in reviewed literature, but SIL-IS generally exhibit minimal cross-talk due to the mass difference.Data not explicitly available in reviewed literature.
Matrix Effect Expected to be minimal and effectively compensated for due to co-elution and identical ionization behavior with the analyte.In a study using liquid-liquid extraction, the method showed good precision and accuracy, suggesting that the matrix effect was adequately managed.[2] However, specific quantitative matrix effect data from multiple biological sources is not readily available.
Recovery Expected to be similar to efinaconazole.The liquid-liquid extraction method demonstrated consistent recovery.[2]

Note: The table above is compiled from available literature. A direct head-to-head comparative study providing quantitative data for all parameters for both internal standards is not currently available.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding the context of the presented data and for reproducing the results.

Method 1: Quantification of Efinaconazole in Human Plasma using Fluconazole as an Internal Standard[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of the internal standard solution (Fluconazole in methanol).

  • Add 1 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Efinaconazole: m/z 349.2 → 268.2

    • Fluconazole: m/z 307.1 → 238.1

4. Validation of Specificity and Selectivity:

  • Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous peaks interfere with the detection of efinaconazole or fluconazole.

  • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte and IS in post-extraction spiked blank plasma samples with the peak area of the analyte and IS in a neat solution at the same concentration. The matrix factor is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix.

Method 2: General Protocol for using this compound as an Internal Standard

While a specific detailed protocol with validation data for this compound was not found in the reviewed literature, a general workflow can be described based on standard practices for stable isotope-labeled internal standards.

1. Sample Preparation:

  • Add a known amount of this compound solution in a suitable solvent to the biological matrix sample before any extraction or protein precipitation steps. The subsequent steps would typically involve protein precipitation with acetonitrile or methanol, or liquid-liquid extraction.

2. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic conditions would be optimized to achieve good peak shape and separation for efinaconazole. Due to the identical chemical properties, this compound will co-elute with the unlabeled efinaconazole.

  • The mass spectrometer would be set to monitor the specific MRM transitions for both efinaconazole and this compound. The transition for this compound would be shifted by +4 Da compared to efinaconazole.

3. Validation of Specificity and Selectivity:

  • Specificity and Cross-talk: Blank matrix samples are analyzed to check for interferences. To assess cross-talk, a high concentration standard of efinaconazole is injected to monitor for any signal in the this compound MRM channel, and a high concentration standard of this compound is injected to monitor for any signal in the efinaconazole MRM channel. The contribution should be negligible.

  • Matrix Effect: Assessed similarly to the method with Fluconazole, by comparing responses in post-extraction spiked blank matrix from multiple sources to responses in a neat solution. The use of a stable isotope-labeled IS is expected to result in an IS-normalized matrix factor close to 1, indicating effective compensation for matrix-induced signal suppression or enhancement.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_fluconazole cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Human Plasma (200 µL) add_is Add Fluconazole IS plasma->add_is add_ea Add Ethyl Acetate add_is->add_ea vortex Vortex add_ea->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for Efinaconazole analysis using Fluconazole as an internal standard.

experimental_workflow_efinaconazole_d4 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add this compound IS sample->add_is extraction Protein Precipitation or LLE add_is->extraction cleanup Sample Cleanup extraction->cleanup reconstitute Reconstitute cleanup->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Co-elution of Analyte and IS inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: General workflow for Efinaconazole analysis using this compound as an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for efinaconazole.

This compound , as a stable isotope-labeled internal standard, represents the ideal choice for minimizing variability and ensuring the highest level of accuracy and precision. Its identical chemical nature to efinaconazole allows it to effectively track the analyte through the entire analytical process, providing superior compensation for matrix effects and other potential sources of error.

Fluconazole , as a structural analog, offers a more accessible and cost-effective alternative. The available data suggests that a validated method using fluconazole as an IS can achieve acceptable levels of precision and accuracy.[2] However, researchers must be diligent in validating the method to ensure that any differences in extraction recovery and ionization between efinaconazole and fluconazole do not compromise the integrity of the results, particularly when analyzing samples from diverse patient populations or with complex matrices.

For researchers requiring the highest degree of confidence in their quantitative data, particularly for pivotal pharmacokinetic or clinical studies, the use of This compound is strongly recommended . For routine analyses or in situations where the cost of a stable isotope-labeled standard is prohibitive, Fluconazole can be a viable alternative , provided that a thorough and rigorous validation is performed to demonstrate its suitability for the specific application.

References

Safety Operating Guide

Personal protective equipment for handling Efinaconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Efinaconazole-d4. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification

This compound, an isotopic analog of Efinaconazole, should be handled with care, assuming a similar hazard profile to the parent compound. Key hazards identified from safety data sheets include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2][3].

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Activity Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and transferring solid Safety goggles with side-shields[1][4]Chemical-resistant gloves (e.g., nitrile, tested to EN 374)[1]Particulate filter respirator (P2) if dust is generated or if not handled in a fume hood[1]Laboratory coat, long pants, closed-toe shoes
Preparing solutions Safety goggles with side-shields[1][4]Chemical-resistant gloves[1]Not generally required if handled in a chemical fume hoodLaboratory coat, long pants, closed-toe shoes
Handling solutions Safety goggles with side-shields[1][4]Chemical-resistant gloves[1]Not generally requiredLaboratory coat, long pants, closed-toe shoes
Cleaning spills Safety goggles with side-shields[1][4]Chemical-resistant gloves[1]Self-contained breathing apparatus for large spills; P2 respirator for small powder spills[1][5]Impervious clothing[4]

Operational Plans: Safe Handling and Storage

Adherence to standard operating procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood[3].

  • Ensure safety showers and eyewash stations are readily accessible.

General Hygiene and Handling Practices:

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not breathe dust or aerosols[1][4].

  • Wash hands thoroughly with soap and water before breaks and at the end of the workday[2].

  • Remove contaminated clothing immediately and wash before reuse[1].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • The recommended storage temperature is between 2°C and 8°C[1].

  • Keep away from incompatible materials such as strong oxidizing agents[3].

First Aid Measures

In case of exposure, follow these first-aid guidelines:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][4].

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician[3][4].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist[1][3].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.

  • Solid and Liquid Waste: Collect all waste material in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials that come into contact with this compound, including gloves, paper towels, and disposable labware, must also be disposed of as hazardous waste[1].

  • Prohibition: Do not empty into drains or dispose of in regular trash[1].

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Efinaconazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up work area in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid this compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surface handling_use->cleanup_decontaminate cleanup_waste Collect all waste (solid, liquid, contaminated PPE) in a labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.